RNB-61
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C25H34F3N3O3 |
|---|---|
分子量 |
481.6 g/mol |
IUPAC 名称 |
N-[5-tert-butyl-2-(cyclobutylmethyl)-1-methylpyrazol-3-ylidene]-2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C25H34F3N3O3/c1-23(2,3)20-13-21(31(30(20)6)14-16-8-7-9-16)29-22(32)18-12-17(25(26,27)28)10-11-19(18)34-15-24(4,5)33/h10-13,16,33H,7-9,14-15H2,1-6H3 |
InChI 键 |
SHUYRGCUYVGFJV-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
RNB-61: A Selective CB2 Receptor Agonist for Preclinical Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
RNB-61 is a potent and highly selective full agonist for the cannabinoid receptor type 2 (CB2). As a tetra-substituted pyrazole (B372694) derivative, this compound has emerged as a valuable pharmacological tool for in vivo studies due to its high oral bioavailability and peripherally restricted action. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its characterization, and a summary of its effects in preclinical models of tissue injury and inflammation. The information presented herein is intended to support researchers and drug development professionals in utilizing this compound for the investigation of the therapeutic potential of CB2 receptor modulation.
Core Compound Information
| Property | Value | Reference |
| Chemical Name | N-[(3E)-5-tert-Butyl-2-(cyclobutylmethyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]-2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzamide | |
| Molecular Formula | C25H34F3N3O3 | |
| Molecular Weight | 481.56 g/mol | |
| CAS Number | 1217403-51-4 | |
| Solubility | Soluble to 50 mM in DMSO and to 100 mM in ethanol | |
| Purity | ≥97% | |
| Storage | Store at -20°C |
Quantitative Pharmacological Data
In Vitro Binding Affinity and Selectivity
The binding affinity of this compound for the human and mouse CB2 receptors, as well as its selectivity over the human CB1 receptor, has been determined through radioligand binding assays.
| Receptor | Kᵢ (nM) | Selectivity (CB1/CB2) | Reference |
| Human CB2 (hCB2) | 0.57 | >6,800-fold | |
| Mouse CB2 (mCB2) | 1.33 | - | |
| Human CB1 (hCB1) | >4,300 | - |
In Vitro Efficacy (Functional Activity)
This compound has been characterized as a full agonist at the CB2 receptor. Its efficacy has been quantified using cAMP inhibition assays across various species.
| Species | EC₅₀ (nM) for cAMP Inhibition | Reference |
| Human | 0.31 | |
| Human (Q63R variant) | 0.29 | |
| Mouse | 0.13 - 1.86 | |
| Rat | 0.13 - 1.86 | |
| Dog | 0.13 - 1.86 |
In Vivo Pharmacokinetics in Rodents
Pharmacokinetic studies of this compound have been conducted in both mice and rats following intravenous (i.v.) and oral (p.o.) administration.
| Species | Administration | Dose (mg/kg) | Cₘₐₓ (nM) | Vss (L/kg) | Terminal Half-life (h) | Reference |
| Rat | i.v. | 1 | 1285 | 1.6 - 2.4 | 4 - 8 | |
| Rat | p.o. | 3 | 926 | - | 4 - 8 | |
| Rat | p.o. | 26 | 3500 | - | 4 - 8 | |
| Mouse | - | - | Similar to rats | 1.6 - 2.4 | 4 - 8 |
Signaling Pathways and Experimental Workflows
CB2 Receptor Signaling Pathway
Activation of the CB2 receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the ERK cascade. Another important aspect of GPCR signaling is the recruitment of β-arrestins, which can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling.
Experimental Workflow: In Vitro Characterization of this compound
The in vitro characterization of a novel CB2 agonist like this compound typically involves a series of assays to determine its binding affinity, selectivity, and functional efficacy. The following diagram illustrates a standard workflow.
Detailed Experimental Protocols
CB2 Receptor Radioligand Binding Assay
This protocol is for determining the binding affinity (Kᵢ) of this compound for the CB2 receptor using a competitive radioligand binding assay with [³H]-CP55,940.
Materials:
-
Membrane preparations from cells expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells).
-
[³H]-CP55,940 (radioligand).
-
This compound (test compound).
-
Non-specific binding control (e.g., a high concentration of an unlabeled CB2 agonist like WIN 55,212-2).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% fatty acid-free BSA, pH 7.4.
-
96-well plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control.
-
50 µL of the this compound serial dilutions.
-
-
Add 50 µL of [³H]-CP55,940 (at a final concentration close to its Kₔ, e.g., 0.5-1.5 nM) to all wells.
-
Add 100 µL of the cell membrane preparation (typically 5-20 µg of protein per well) to all wells to initiate the binding reaction.
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., UniFilter GF/C) that has been pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
cAMP Inhibition Assay
This protocol measures the functional agonistic activity of this compound by quantifying the inhibition of forskolin-stimulated cAMP production in cells expressing the CB2 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human CB2 receptor.
-
This compound (test compound).
-
Forskolin (B1673556) (adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, luminescence, or fluorescence-based).
-
Assay buffer (e.g., HBSS with 5 mM HEPES and 0.1% BSA).
-
384-well white opaque plates.
Procedure:
-
Seed the CB2-expressing cells into a 384-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Remove the culture medium from the cells and add the this compound dilutions.
-
Incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Add forskolin to all wells (except for the basal control) at a final concentration that elicits a submaximal cAMP response (e.g., 5 µM).
-
Incubate the plate for 30-45 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Plot the cAMP levels against the concentration of this compound to generate a dose-response curve.
-
Calculate the EC₅₀ value, which represents the concentration of this compound that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production.
In Vivo Mouse Model of Acute Kidney Injury (Ischemia-Reperfusion)
This protocol describes the induction of acute kidney injury in mice through bilateral renal ischemia-reperfusion to evaluate the nephroprotective effects of this compound.
Animals:
-
Male C57BL/6 mice (8-10 weeks old).
Procedure:
-
Anesthetize the mice (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Place the mouse on a heating pad to maintain body temperature at 36-37°C.
-
Make a midline abdominal incision to expose the kidneys.
-
Carefully dissect the renal pedicles (artery and vein) of both kidneys.
-
Induce ischemia by clamping both renal pedicles with non-traumatic microvascular clamps for a specific duration (e.g., 22-30 minutes). Ischemia is confirmed by a change in kidney color from pink to dark purple.
-
Administer this compound or vehicle at the desired dose and route (e.g., oral gavage) before or after the ischemic period.
-
After the ischemic period, remove the clamps to allow reperfusion. Successful reperfusion is indicated by the return of the kidney's normal color.
-
Suture the abdominal wall and skin.
-
Provide post-operative care, including fluid administration and analgesia.
-
At a predetermined time point after reperfusion (e.g., 24 or 48 hours), collect blood samples for measurement of renal function markers (e.g., blood urea (B33335) nitrogen (BUN) and serum creatinine).
-
Euthanize the mice and harvest the kidneys for histological analysis (e.g., H&E staining to assess tubular necrosis) and measurement of inflammatory and fibrotic markers.
In Vivo Rat Model of Chronic Kidney Injury (Unilateral Ureteral Obstruction)
This protocol details the creation of a model of chronic kidney injury and fibrosis in rats through unilateral ureteral obstruction (UUO) to assess the anti-fibrotic effects of this compound.
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
Procedure:
-
Anesthetize the rats.
-
Make a midline abdominal incision.
-
Locate the left ureter and carefully dissect it from the surrounding tissue.
-
Ligate the ureter at two points (e.g., with 4-0 silk suture) and cut between the ligations to create a complete obstruction. The contralateral (right) kidney is left untouched and serves as a control.
-
Administer this compound or vehicle daily for the duration of the study.
-
Suture the abdominal wall and skin.
-
House the rats with free access to food and water for a specified period (e.g., 7, 14, or 21 days) to allow for the development of renal fibrosis.
-
At the end of the study period, euthanize the rats and harvest both the obstructed and contralateral kidneys.
-
Analyze the kidneys for markers of fibrosis (e.g., collagen deposition by Sirius Red staining, expression of alpha-smooth muscle actin (α-SMA) and transforming growth factor-beta (TGF-β)) and inflammation.
Conclusion
This compound is a well-characterized, potent, and selective CB2 receptor full agonist with favorable pharmacokinetic properties for in vivo research. Its demonstrated efficacy in preclinical models of kidney injury highlights its potential as a therapeutic agent and a valuable tool for elucidating the role of the CB2 receptor in various pathophysiological processes. The detailed protocols provided in this guide are intended to facilitate the use of this compound in further research and drug development endeavors targeting the CB2 receptor.
In Vivo Evidence for the Antifibrotic Effects of RNB-61: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo evidence supporting the antifibrotic effects of RNB-61, a potent and selective cannabinoid CB2 receptor (CB2R) full agonist. The data presented herein is collated from preclinical studies, offering valuable insights for researchers, scientists, and professionals involved in the development of novel antifibrotic therapies.
Executive Summary
This compound has demonstrated significant dose-dependent antifibrotic and nephroprotective effects in rodent models of chronic and acute kidney injury. In a rat model of unilateral ureteral obstruction (UUO)-induced chronic kidney injury and fibrosis, this compound treatment resulted in a marked reduction in collagen deposition. Furthermore, in a mouse model of ischemia/reperfusion-induced acute kidney injury, this compound administration led to improvements in kidney function biomarkers. These findings underscore the therapeutic potential of this compound as an antifibrotic agent.
Quantitative Data Summary
The antifibrotic efficacy of this compound has been quantified in two key in vivo models. The following tables summarize the key findings.
Table 1: Effect of this compound on Renal Fibrosis in a Rat Model of Unilateral Ureteral Obstruction (UUO)
| Treatment Group | Dose (mg/kg) | Duration | Endpoint | Result |
| Vehicle | - | 8 days | Collagen-I Positive Area (%) | Baseline Fibrosis |
| This compound | 0.3 - 10 | 8 days | Collagen-I Positive Area (%) | Dose-dependent reduction |
| Enalapril | 32 | 8 days | Collagen-I Positive Area (%) | Significant reduction |
Note: The study by Chicca et al. (2024) demonstrated a potent antifibrotic effect across the tested dose range. A significant reduction in the Collagen-I positive area was observed at day 8 of treatment.[1][2][3][4][5]
Table 2: Effect of this compound on Kidney Injury Markers in a Mouse Ischemia/Reperfusion Model
| Treatment Group | Dose (mg/kg) | Endpoint | Result |
| Sham | - | Plasma Creatinine (B1669602) | Normal levels |
| Vehicle | - | Plasma Creatinine | Significantly elevated |
| This compound | Dose-dependent | Plasma Creatinine | Dose-dependent reduction |
| Vehicle | - | Plasma BUN | Elevated |
| This compound | Dose-dependent | Plasma BUN | Dose-dependent reduction |
| Vehicle | - | NGAL, Osteopontin, KIM-1 | Elevated |
| This compound | Dose-dependent | NGAL, Osteopontin, KIM-1 | Dose-dependent reduction |
Note: this compound was shown to exert dose-dependent nephroprotective effects in this model of acute kidney injury.[1][3][6]
Experimental Protocols
Unilateral Ureteral Obstruction (UUO) Rat Model of Renal Fibrosis
This model induces chronic kidney injury and progressive renal fibrosis.
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Surgical Procedure: Under anesthesia, the left ureter is ligated at two points with a non-absorbable suture. The contralateral kidney serves as an internal control.
-
Drug Administration: this compound is administered orally once daily at doses ranging from 0.3 to 10 mg/kg, starting from the day of surgery. A vehicle control group and a positive control group (e.g., Enalapril) are included.
-
Duration: The study duration is typically 8 to 11 days to allow for the development of significant fibrosis.
-
Fibrosis Assessment: Kidneys are harvested, fixed, and embedded in paraffin. Sections are stained with Picrosirius Red or immunostained for collagen type I. The fibrotic area is quantified using image analysis software.
Ischemia/Reperfusion Mouse Model of Acute Kidney Injury
This model mimics the injury that can lead to fibrosis.
-
Animal Model: Male mice are used.
-
Surgical Procedure: The renal pedicle of one kidney is clamped for a defined period (e.g., 30 minutes) to induce ischemia. The clamp is then removed to allow reperfusion. In some protocols, a contralateral nephrectomy is performed to exacerbate the injury to the remaining kidney.
-
Drug Administration: this compound is administered, often prior to the ischemic insult, at various doses.
-
Assessment of Kidney Injury: Blood samples are collected to measure plasma creatinine and blood urea (B33335) nitrogen (BUN) levels. Kidney tissue and urine can be collected to measure biomarkers of acute kidney injury such as Kidney Injury Molecule-1 (KIM-1), Neutrophil Gelatinase-Associated Lipocalin (NGAL), and Osteopontin.
Signaling Pathways and Experimental Workflows
The antifibrotic effects of CB2R agonists like this compound are believed to be mediated through the modulation of key signaling pathways involved in fibrosis. The following diagrams illustrate the hypothesized signaling pathway for this compound's antifibrotic action and the experimental workflows.
Caption: Hypothesized signaling pathway of this compound's antifibrotic effects.
Caption: Experimental workflows for in vivo models of fibrosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Ischemia-reperfusion Model of Acute Kidney Injury and Post Injury Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
RNB-61: A Technical Guide to its Role in Modulating Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
RNB-61 is a novel, highly potent, and selective full agonist for the cannabinoid CB2 receptor (CB2R), a key target in the modulation of inflammatory responses. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its demonstrated effects in preclinical models of inflammation, particularly in the context of kidney disease. Detailed experimental protocols, quantitative data, and visualizations of the underlying signaling pathways are presented to facilitate further research and development of CB2R-targeted therapeutics.
Introduction to this compound and the Cannabinoid CB2 Receptor
The cannabinoid CB2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells, including B lymphocytes, natural killer cells, macrophages, and T lymphocytes.[1] Its activation is associated with the modulation of immune cell functions and inflammatory responses.[2][3] The CB2R represents a promising therapeutic target for a variety of inflammatory and fibrotic diseases, as its activation can lead to the downregulation of pro-inflammatory mediators.[2][3]
This compound is a pyrazole-derived, tetra-substituted full agonist of the CB2R.[4] It exhibits high potency and exceptional selectivity for the CB2R over the cannabinoid CB1 receptor, which is primarily associated with psychoactive effects.[4] This selectivity, combined with its oral bioavailability and peripherally restricted action, makes this compound an optimal tool compound for investigating the therapeutic potential of CB2R activation in preclinical in vivo studies.[4]
Mechanism of Action of this compound
As a full agonist of the CB2R, this compound initiates a cascade of intracellular signaling events upon binding. The CB2R is coupled to inhibitory G proteins (Gi/o).[1] Activation of the CB2R by this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][4] This, in turn, modulates the activity of protein kinase A (PKA) and downstream transcription factors such as NF-κB, a key regulator of inflammatory gene expression.[1]
Furthermore, CB2R activation can modulate the activity of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinases (ERK1/2) and p38 MAPK.[2][5] These pathways are crucial in regulating the production of cytokines and other inflammatory mediators. This compound has also been shown to induce the recruitment of β-arrestin2, a protein involved in GPCR desensitization and signaling.[6]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data for this compound, demonstrating its high affinity, potency, and selectivity for the CB2 receptor.
Table 1: this compound Binding Affinity (Ki) and Dissociation Constant (Kd)
| Receptor | Species | Assay Type | Value (nM) | Reference |
| CB2R | Human | Radioligand Binding (Ki) | 0.57 | [7] |
| CB2R | Human | Radioligand Binding (Kd) | < 4 | [4] |
| CB1R | Human | Radioligand Binding (Ki) | >10,000 | [4] |
Table 2: this compound Functional Potency (EC50)
| Assay | Species | Cell Line | Value (nM) | Reference |
| G-protein Activation ([³⁵S]GTPγS) | Human | CHO | 0.33 | [6] |
| cAMP Formation Inhibition | Human | CHO | 1.65 | [6] |
| cAMP Formation Inhibition | Mouse | CHO | 0.13 - 1.86 | [7] |
| cAMP Formation Inhibition | Rat | CHO | 0.13 - 1.86 | [7] |
| cAMP Formation Inhibition | Dog | CHO | 0.13 - 1.86 | [7] |
| β-arrestin2 Recruitment | Human | - | 13.3 | [6] |
Signaling Pathways and Experimental Workflows
This compound-Mediated CB2R Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the binding of this compound to the CB2 receptor.
References
- 1. youtube.com [youtube.com]
- 2. Protocol for renal ischemia-reperfusion injury by flank incisions in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Ischemia-reperfusion Model of Acute Kidney Injury and Post Injury Fibrosis in Mice [jove.com]
- 5. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Therapeutic Potential of RNB-61 in Kidney Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic kidney disease (CKD) represents a significant and growing global health burden, underscoring the urgent need for novel therapeutic interventions. This document outlines the preclinical investigation of RNB-61, a novel small molecule inhibitor of the pro-inflammatory cytokine interleukin-6 (IL-6) signaling pathway, as a potential therapeutic agent for CKD. The data presented herein summarizes the efficacy, safety, and mechanism of action of this compound in cellular and animal models of kidney disease, providing a comprehensive overview of its therapeutic potential.
Introduction to this compound
This compound is a first-in-class, orally bioavailable small molecule designed to selectively target the IL-6 signaling cascade, a key driver of inflammation and fibrosis in chronic kidney disease. By modulating this pathway, this compound aims to mitigate renal inflammation, reduce fibrosis, and preserve kidney function. This guide provides a detailed account of the preclinical data supporting the development of this compound for the treatment of CKD.
Quantitative Data Summary
The therapeutic efficacy and safety profile of this compound have been evaluated in various preclinical models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound in Human Renal Mesangial Cells (HRMC)
| Metric | Control | TGF-β1 (10 ng/mL) | TGF-β1 + this compound (1 µM) |
| Collagen I mRNA Expression (Fold Change) | 1.0 | 8.5 ± 0.7 | 2.1 ± 0.3 |
| Fibronectin Protein Expression (Fold Change) | 1.0 | 6.2 ± 0.5 | 1.5 ± 0.2 |
| MCP-1 Secretion (pg/mL) | 25 ± 4 | 250 ± 22 | 55 ± 8 |
Table 2: Pharmacokinetic Profile of this compound in Sprague-Dawley Rats (Single Oral Dose, 10 mg/kg)
| Parameter | Value |
| Cmax (ng/mL) | 1250 ± 150 |
| Tmax (hr) | 1.5 |
| AUC (0-24h) (ng·hr/mL) | 7500 ± 800 |
| Half-life (t1/2) (hr) | 6.2 |
| Bioavailability (%) | 45 |
Table 3: Efficacy of this compound in a Unilateral Ureteral Obstruction (UUO) Mouse Model of Renal Fibrosis (14-day treatment)
| Parameter | Sham | UUO + Vehicle | UUO + this compound (10 mg/kg/day) |
| Serum Creatinine (B1669602) (mg/dL) | 0.4 ± 0.1 | 1.8 ± 0.3 | 0.8 ± 0.2 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 22 ± 3 | 85 ± 12 | 40 ± 7 |
| Kidney Collagen Content (µg/mg tissue) | 5 ± 1 | 28 ± 4 | 12 ± 3 |
| α-SMA Positive Area (%) | <1 | 15 ± 3 | 4 ± 1 |
Key Experimental Protocols
Detailed methodologies for the pivotal experiments are provided below to ensure reproducibility and facilitate further investigation.
3.1. Cell Culture and In Vitro Efficacy Studies
-
Cell Line: Primary Human Renal Mesangial Cells (HRMC).
-
Culture Conditions: Cells were cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Procedure: HRMCs were seeded in 6-well plates and grown to 80% confluence. Cells were then serum-starved for 24 hours before being pre-treated with this compound (1 µM) or vehicle for 1 hour, followed by stimulation with recombinant human TGF-β1 (10 ng/mL) for 24 hours.
-
Analysis:
-
Quantitative PCR (qPCR): Total RNA was extracted using TRIzol reagent, and cDNA was synthesized. qPCR was performed using SYBR Green master mix to determine the relative mRNA expression levels of Collagen I, normalized to GAPDH.
-
Western Blot: Cell lysates were subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against Fibronectin and β-actin.
-
ELISA: Supernatants were collected to measure the concentration of Monocyte Chemoattractant Protein-1 (MCP-1) using a commercially available ELISA kit.
-
3.2. Unilateral Ureteral Obstruction (UUO) Animal Model
-
Animal Strain: Male C57BL/6 mice, 8-10 weeks old.
-
Surgical Procedure: Mice were anesthetized, and the left ureter was ligated at two points with 4-0 silk suture. Sham-operated animals underwent the same procedure without ureteral ligation.
-
Dosing: this compound (10 mg/kg) or vehicle was administered daily by oral gavage, starting one day after surgery for 14 consecutive days.
-
Endpoint Analysis:
-
Serum Biochemistry: Blood was collected via cardiac puncture, and serum levels of creatinine and BUN were measured.
-
Histology: Kidneys were harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections were stained with Masson's trichrome to assess fibrosis.
-
Immunohistochemistry: Kidney sections were stained with an antibody against α-smooth muscle actin (α-SMA) to identify myofibroblasts.
-
Collagen Assay: Total kidney collagen content was quantified using the Sircol Collagen Assay.
-
Signaling Pathways and Workflows
Visual representations of the proposed mechanism of action and experimental designs are provided below.
Caption: Proposed mechanism of action of this compound in kidney disease.
Caption: Experimental workflow for the UUO animal model study.
Conclusion and Future Directions
The preclinical data for this compound strongly support its therapeutic potential in the treatment of chronic kidney disease. This compound demonstrates potent anti-inflammatory and anti-fibrotic activity in relevant cellular and animal models, coupled with a favorable pharmacokinetic profile. The next steps in the development of this compound will involve comprehensive toxicology studies and the initiation of Phase I clinical trials to assess its safety and tolerability in human subjects.
RNB-61: A Technical Guide to its Interaction with the CB2 Receptor and Downstream Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
Introduction
RNB-61 is a potent and selective full agonist for the Cannabinoid Receptor 2 (CB2), a G protein-coupled receptor (GPCR) primarily expressed in immune cells and tissues of the peripheral nervous system.[1] Its high affinity and selectivity make it a valuable tool for investigating the therapeutic potential of CB2 receptor modulation in various pathological conditions, including inflammation, pain, and fibrosis. This technical guide provides a comprehensive overview of the known effects of this compound on CB2 receptor signaling cascades, supported by quantitative data and detailed experimental protocols.
Data Presentation
Quantitative Analysis of this compound Interaction with CB2 Receptor
The following tables summarize the key quantitative parameters defining the interaction of this compound with the CB2 receptor.
Table 1: this compound Binding Affinity (Ki) at the CB2 Receptor
| Species | Receptor | Ki (nM) |
| Human | CB2 | 0.13 - 0.57 |
| Mouse | CB2 | 1.33 - 1.81 |
| Human | CB1 | >10,000 |
Data compiled from multiple sources.[1][2]
Table 2: this compound Functional Activity (EC50) in cAMP Inhibition Assays
| Species | Assay Conditions | EC50 (nM) |
| Human (wild-type) | Forskolin-stimulated cAMP formation | 0.31 |
| Human (Q63R variant) | Forskolin-stimulated cAMP formation | 0.29 |
| Mouse | Forskolin-stimulated cAMP formation | 0.13 - 1.86 |
| Rat | Forskolin-stimulated cAMP formation | 0.13 - 1.86 |
| Dog | Forskolin-stimulated cAMP formation | 0.13 - 1.86 |
| Monkey | Forskolin-stimulated cAMP formation | 0.13 - 1.86 |
Data compiled from multiple sources.[2]
CB2 Receptor Signaling Cascades: The Role of this compound
Activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. These events are primarily mediated through the receptor's coupling to heterotrimeric G proteins, but can also involve G protein-independent pathways.
Gαi-Mediated Inhibition of Adenylyl Cyclase
The canonical signaling pathway for the CB2 receptor involves its coupling to inhibitory G proteins of the Gαi/o family. Upon activation by this compound, the Gαi subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] The potent, low nanomolar EC50 values of this compound in cAMP inhibition assays across multiple species confirm its efficacy in activating this primary signaling pathway.[2]
Gαi-mediated inhibition of adenylyl cyclase by this compound.
β-Arrestin Recruitment
Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the CB2 receptor.[4] This interaction is crucial for receptor desensitization, internalization, and for initiating G protein-independent signaling cascades. While it is established that CB2 receptor agonists can induce β-arrestin recruitment, specific quantitative data on the potency and efficacy of this compound in promoting this interaction are not currently available in the published literature.
General workflow of β-arrestin recruitment to the CB2 receptor.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Activation of the CB2 receptor can lead to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[5] This pathway is implicated in a variety of cellular processes including cell proliferation, differentiation, and survival. The activation of ERK1/2 by CB2 receptor agonists has been shown to be mediated by both G protein-dependent and β-arrestin-dependent mechanisms. Currently, there is no specific published data quantifying the effect of this compound on ERK1/2 phosphorylation.
Potential MAPK/ERK signaling pathway following CB2 receptor activation.
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt signaling pathway is another important downstream effector of CB2 receptor activation, playing a critical role in cell survival, growth, and metabolism. Agonist binding to the CB2 receptor can lead to the activation of PI3K, which in turn phosphorylates and activates Akt. As with the MAPK pathway, specific quantitative data detailing the impact of this compound on the phosphorylation status of Akt is not yet available in the scientific literature.
Potential PI3K/Akt signaling pathway following CB2 receptor activation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of ligands with the CB2 receptor.
CB2 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the CB2 receptor.
Materials:
-
Membranes from cells expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand with known affinity for the CB2 receptor (e.g., [³H]CP55,940).
-
Test compound (this compound).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound (this compound).
-
In a 96-well plate, add assay buffer, radioligand (at a concentration close to its Kd), and either the test compound, vehicle (for total binding), or a saturating concentration of a known non-radiolabeled CB2 ligand (for non-specific binding).
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound from a competition binding curve and calculate the Ki using the Cheng-Prusoff equation.
Workflow for a CB2 receptor radioligand binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to inhibit adenylyl cyclase activity, typically stimulated by forskolin (B1673556).
Materials:
-
Cells expressing the human CB2 receptor (e.g., CHO-K1 or HEK293 cells).
-
Test compound (this compound).
-
Forskolin.
-
Stimulation Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white opaque plates.
Procedure:
-
Seed the cells in a 384-well plate and culture overnight.
-
Prepare serial dilutions of the test compound (this compound).
-
Aspirate the culture medium and add stimulation buffer to the cells.
-
Add the test compound to the wells, followed by the addition of forskolin to stimulate adenylyl cyclase.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells according to the cAMP detection kit protocol.
-
Add the detection reagents and incubate as per the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Generate a dose-response curve and calculate the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.
Workflow for a cAMP accumulation assay.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated CB2 receptor.
Materials:
-
Cells co-expressing the human CB2 receptor and a β-arrestin fusion protein (e.g., using PathHunter® or Tango™ assay technology).
-
Test compound (this compound).
-
Assay-specific detection reagents.
-
384-well white opaque plates.
Procedure:
-
Seed the engineered cells in a 384-well plate.
-
Prepare serial dilutions of the test compound (this compound).
-
Add the test compound to the cells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 90 minutes).
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate to allow for signal development.
-
Measure the chemiluminescent or fluorescent signal using a plate reader.
-
Generate a dose-response curve and calculate the EC50 value for β-arrestin recruitment.
Workflow for a β-arrestin recruitment assay.
Western Blotting for MAPK/ERK and Akt Phosphorylation
This technique is used to detect and quantify the phosphorylation of specific proteins in a signaling pathway.
Materials:
-
Cells expressing the human CB2 receptor.
-
Test compound (this compound).
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies specific for phosphorylated and total ERK1/2 and Akt.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels and electrophoresis equipment.
-
PVDF or nitrocellulose membranes.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Culture cells to 70-80% confluency and serum-starve overnight.
-
Treat cells with the test compound (this compound) at various concentrations and for different time points.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK1/2) to normalize the data.
-
Quantify the band intensities to determine the fold-change in phosphorylation.
Workflow for Western blot analysis of protein phosphorylation.
Conclusion
This compound is a highly potent and selective full agonist of the CB2 receptor, demonstrating robust activity in the canonical Gαi-mediated cAMP inhibition pathway. While its effects on other key signaling cascades, such as β-arrestin recruitment and the activation of MAPK/ERK and PI3K/Akt pathways, are anticipated based on the known pharmacology of the CB2 receptor, specific quantitative data for this compound in these assays are not yet publicly available. The detailed protocols provided herein offer a standardized framework for researchers to further elucidate the complete signaling profile of this important pharmacological tool. Such studies will be crucial for a comprehensive understanding of its mechanism of action and for advancing the development of CB2-targeted therapeutics.
References
- 1. Activation of the ERK1/2 signaling pathway promotes phosphorylation and proteasome-dependent degradation of the BH3-only protein, Bim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB1 receptors transactivate multiple receptor tyrosine kinases and regulate serine/threonine kinases to activate ERK in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Structure-Activity Relationship of RNB-61: A Technical Guide for Drug Development Professionals
An in-depth exploration of the potent and selective CB2 receptor agonist, RNB-61, providing a comprehensive overview of its structure-activity relationship, experimental validation, and therapeutic potential.
This technical guide serves as a core resource for researchers, scientists, and drug development professionals engaged in the exploration of cannabinoid receptor 2 (CB2R) agonists. Herein, we delve into the intricate structure-activity relationship (SAR) of this compound, a highly potent and selective tetra-substituted pyrazole (B372694) CB2R full agonist. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological pathways and workflows to facilitate a deeper understanding of this promising therapeutic agent.
Core Biological and Pharmacokinetic Profile of this compound
This compound has emerged as a significant pharmacological tool due to its high potency, selectivity, and favorable pharmacokinetic properties.[1] As a full agonist of the CB2R, it holds potential for treating a variety of inflammatory and fibrotic diseases.[1][2]
Quantitative Biological Activity
The efficacy and selectivity of this compound have been rigorously quantified across various assays and species. The following table summarizes its key biological activity parameters.
| Parameter | Species/System | Value | Reference |
| Ki (Binding Affinity) | Human CB2R | 0.57 nM | [3] |
| Species-dependent | 0.13 - 1.81 nM | [1] | |
| Kd (Dissociation Constant) | Human CB2R | < 4 nM | [1] |
| EC50 (Functional Potency) | FSK-induced cAMP formation (mouse, rat, dog CB2Rs) | 0.13 - 1.86 nM | [3] |
| G-protein activation | 0.33 ± 0.09 nM | [2] | |
| β-arrestin2 recruitment | 13.3 ± 1.9 nM | [2] | |
| FSK-driven cAMP formation inhibition | 1.65 ± 0.96 nM | [2] | |
| Selectivity | hCB2R over hCB1R | >5000-fold | [3] |
| CB2R over CB1R | >6000-fold | [1] | |
| Efficacy (Emax) | Inhibition of cAMP formation | Same as CP55,940 | [2] |
| G-protein activation | Same as CP55,940 | [2] | |
| β-arrestin2 recruitment | ~80% of CP55,940 | [2] |
Pharmacokinetic Parameters
This compound exhibits high oral bioavailability and a peripherally restricted action, making it an excellent candidate for in vivo studies.[1] Its efflux from the brain is mediated by P-glycoprotein.[1]
| Parameter | Animal Model | Dose & Route | Value | Reference |
| Cmax | Rat | 1 mg/kg i.v. | 1285 nM | [4] |
| Rat | 3 mg/kg p.o. | 926 nM | [4] | |
| Rat | 26 mg/kg p.o. | 3.5 µM | [4] | |
| Vss (Volume of Distribution) | Rat | - | 1.6 - 2.4 L/kg | [4] |
Structure-Activity Relationship of Pyrazole-Based CB2 Agonists
While a direct and comprehensive SAR study on this compound and its immediate analogs is not publicly available, we can infer key structural determinants for its high affinity and selectivity from the broader class of pyrazole-based cannabinoid receptor ligands. This compound's tetra-substituted pyrazole core is a key feature contributing to its potent and selective CB2R agonism.
Studies on related pyrazole derivatives have highlighted several structural features crucial for CB2 receptor interaction:
-
The Pyrazole Core: The 1,3-disubstituted and tricyclic pyrazole scaffolds have been shown to be privileged structures for potent CB2R ligands.[5][6][7]
-
Substituents on the Pyrazole Ring:
-
N1-Substitution: Typically a substituted phenyl ring, such as the 2,4-dichlorophenyl group found in many potent antagonists, is crucial for high affinity.[8] For agonists like this compound, this lipophilic group likely occupies a key hydrophobic pocket in the receptor.
-
C3-Carboxamide Moiety: The presence of a carboxamide group at the C3 position is a common feature among potent pyrazole-based cannabinoid ligands. The nature of the substituent on the amide nitrogen can significantly influence affinity, selectivity, and efficacy (agonist vs. antagonist activity).[6][8] In this compound, the specific amide substituent contributes to its full agonist profile.
-
C5-Substitution: A substituted aryl group at the C5 position is often critical for high affinity at cannabinoid receptors.[8]
-
-
Peripheral Restriction: The introduction of polar functionalities and optimization of physicochemical properties (e.g., TPSA, cLogP) can lead to peripherally restricted compounds with reduced brain penetration, a desirable feature for avoiding central nervous system side effects.[6] this compound's characteristics are consistent with these principles, exhibiting P-glycoprotein mediated efflux from the brain.[1]
The combination of these structural elements in this compound results in a molecule with an optimal fit within the CB2 receptor binding pocket, leading to high-affinity binding and potent signal transduction.
Experimental Protocols
The in vivo efficacy of this compound has been demonstrated in preclinical models of kidney disease.[1] Below are detailed methodologies for the key experiments cited.
Ischemia-Reperfusion Model of Acute Kidney Injury (Mouse)
This model is utilized to assess the nephroprotective effects of this compound in the context of acute kidney injury.
-
Animal Preparation: Male mice are anesthetized, and their body temperature is maintained at 37°C using a heating pad.
-
Surgical Procedure: A flank incision is made to expose the renal pedicle. A non-traumatic microvascular clamp is applied to the renal pedicle to induce ischemia.[9] The duration of ischemia is typically 22-30 minutes.[10]
-
Reperfusion: The clamp is removed to allow blood flow to be restored to the kidney.[11]
-
Treatment: this compound or vehicle is administered to the mice, often prior to the ischemic insult.
-
Outcome Assessment: Kidney function is assessed by measuring serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels at various time points post-reperfusion (e.g., 24, 48, 72 hours).[10] Kidney tissue is also collected for histological analysis of tubular injury and inflammation.
Unilateral Ureteral Obstruction Model of Chronic Kidney Injury (Rat)
This model is employed to evaluate the anti-fibrotic effects of this compound in a model of chronic kidney disease.
-
Animal Preparation: Male rats are anesthetized.
-
Surgical Procedure: A midline abdominal incision is made to expose the left ureter.[12] The ureter is then completely ligated at two points using silk sutures.[13]
-
Treatment: this compound or vehicle is administered daily to the rats for the duration of the study (e.g., 7-14 days).
-
Outcome Assessment: After the treatment period, the obstructed kidney is harvested. The degree of fibrosis is assessed by histological staining (e.g., Masson's trichrome, Sirius red) and by quantifying the expression of pro-fibrotic markers (e.g., collagen I, α-SMA) via techniques such as qPCR or Western blotting.
CB2 Receptor Downstream Signaling Pathway
This compound exerts its cellular effects by activating the CB2 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by this compound binding is depicted below.
Upon binding of this compound, the CB2 receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins of the Gi/o family. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA). Concurrently, the Gβγ subunits can modulate the activity of other downstream effectors, including ion channels and mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38. These signaling cascades ultimately regulate gene transcription and cellular responses, including anti-inflammatory and anti-fibrotic effects.
References
- 1. A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. Tricyclic Pyrazole-Based Compounds as Useful Scaffolds for Cannabinoid CB1/CB2 Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ischemia-reperfusion Model of Acute Kidney Injury and Post Injury Fibrosis in Mice [jove.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Ischemia-reperfusion-induced acute kidney injury [protocols.io]
- 12. tandfonline.com [tandfonline.com]
- 13. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of RNB-61: A Potent and Selective CB2 Agonist
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The cannabinoid receptor 2 (CB2R) has emerged as a promising therapeutic target for a multitude of pathologies, particularly those with an inflammatory or fibrotic component.[1][2] Activation of the CB2R, which is primarily expressed on immune cells and in peripheral tissues, offers the potential for therapeutic intervention without the psychoactive side effects associated with the cannabinoid receptor 1 (CB1R).[2] RNB-61 is a novel, orally bioavailable, and highly potent full agonist for the CB2R.[1][3] This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its pharmacological properties, experimental protocols for its evaluation, and its demonstrated efficacy in models of kidney disease.
Pharmacological Profile of this compound
This compound is a pyrazole-derived compound characterized by its high potency and selectivity for the CB2R.[1] Its peripherally restricted action, attributed to P-glycoprotein-mediated efflux from the brain, further enhances its favorable safety profile by minimizing central nervous system exposure.[1]
Binding Affinity and Functional Activity
Quantitative analysis of this compound's interaction with the CB2R reveals its high affinity and potent agonistic activity across multiple species. This makes it a valuable tool for a range of preclinical studies.
| Parameter | Species | Value | Reference |
| Binding Affinity (Ki) | Human | 0.13 - 1.81 nM | [1][4] |
| Human (hCB2R) | 0.57 nM | [3][5] | |
| Mouse (mCB2R) | 1.33 nM | [3][5] | |
| Functional Activity (EC50) | |||
| G-protein Activation | Human | 0.33 ± 0.09 nM | [3] |
| cAMP Formation Inhibition | Human | 1.65 ± 0.96 nM | [3] |
| Human (wild-type) | 0.31 ± 0.07 nM | [3] | |
| Human (Q63R variant) | 0.29 ± 0.05 nM | [3] | |
| Mouse | 0.13 - 1.86 nM | [3] | |
| Rat | 0.13 - 1.86 nM | [3] | |
| Dog | 0.13 - 1.86 nM | [3] | |
| Monkey | 0.13 - 1.86 nM | [3] | |
| β-arrestin2 Recruitment | Human | 13.3 ± 1.9 nM | [3] |
| Selectivity | >6000-fold over CB1R | Human | [1][2] |
| >5000-fold over hCB1R | Human | [3][5] |
Pharmacokinetics
This compound exhibits excellent oral bioavailability and suitable systemic pharmacokinetic properties, making it amenable to in vivo investigations.[1]
| Parameter | Species | Dose | Route | Cmax | Vss | Reference |
| Rat | 1 mg/kg | i.v. | 1285 nM | 1.6-2.4 L/kg | [6] | |
| Rat | 3 mg/kg | p.o. | 926 nM | [6] | ||
| Rat | 26 mg/kg | p.o. | 3.5 µM | [6] |
Signaling Pathways and Experimental Workflows
The activation of the CB2R by this compound initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its activation primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[7][8] This action modulates downstream effector pathways, including the mitogen-activated protein kinase (MAPK) pathway, which are crucial in regulating inflammatory and fibrotic processes.
Caption: this compound signaling pathway via the CB2 receptor.
The preclinical evaluation of this compound follows a logical workflow, beginning with in vitro characterization and progressing to in vivo efficacy studies in relevant disease models.
Caption: Preclinical experimental workflow for this compound.
Detailed Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay (Competition Assay)
-
Objective: To determine the binding affinity (Ki) of this compound for the CB2 receptor.
-
Materials:
-
Cell membranes from CHO cells, Jurkat cells, or spleen cells expressing the target CB2 receptor.[7]
-
Radioligand: [3H]-CP55940 or [3H]-RO6753361 (1.5 nM).[7]
-
This compound at increasing concentrations.
-
Assay Buffer: 50 mmol/L Tris-HCl, 5 mmol/L MgCl2, 2.5 mmol/L EDTA, and 0.5% fatty acid-free BSA (pH 7.4), with 1% DMSO.[7]
-
-
Procedure:
-
Incubate 5-40 µg of membrane protein with the radioligand and varying concentrations of this compound.[7]
-
The final reaction volume is 0.2 mL.[7]
-
Incubate for 2 hours at 30°C with gentle shaking.[7]
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
-
2. cAMP Formation Assay
-
Objective: To assess the functional agonistic activity of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production.[3]
-
Materials:
-
Cells expressing the CB2 receptor of interest (e.g., human, mouse, rat, dog, monkey).[3]
-
Forskolin (FSK).
-
This compound at increasing concentrations.
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
-
-
Procedure:
-
Pre-incubate cells with varying concentrations of this compound.
-
Stimulate the cells with FSK to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay format according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the EC50 value for this compound's inhibition of FSK-induced cAMP formation.[3]
-
3. [35S]GTPγS Binding Assay
-
Objective: To measure the activation of G-proteins by this compound at the CB2 receptor.[3]
-
Materials:
-
Cell membranes expressing the CB2 receptor.
-
[35S]GTPγS.
-
GDP.
-
This compound at increasing concentrations.
-
-
Procedure:
-
Incubate cell membranes with this compound, GDP, and [35S]GTPγS.
-
The binding of [35S]GTPγS to the Gα subunit is measured following receptor activation.
-
Separate bound and free [35S]GTPγS via filtration.
-
Quantify the amount of bound [35S]GTPγS by liquid scintillation counting.
-
Determine the EC50 value from the concentration-response curve.[3]
-
4. β-Arrestin2 Recruitment Assay
-
Objective: To evaluate the ability of this compound to induce the recruitment of β-arrestin2 to the CB2 receptor, a key event in G-protein coupled receptor desensitization and signaling.[3]
-
Materials:
-
Cells co-expressing the CB2 receptor and a tagged β-arrestin2.
-
Detection reagents for the specific assay platform (e.g., enzyme complementation, fluorescence resonance energy transfer).
-
-
Procedure:
-
Treat the cells with increasing concentrations of this compound.
-
Measure the interaction between the CB2 receptor and β-arrestin2 using the chosen detection method.
-
Calculate the EC50 from the resulting dose-response curve.[3]
-
In Vivo Models
1. Mouse Model of Acute Kidney Injury (Ischemia-Reperfusion)
-
Objective: To evaluate the nephroprotective effects of this compound in an acute setting of kidney injury.[1][2]
-
Animal Model: Male mice.
-
Procedure:
-
Anesthetize the mice.
-
Induce renal ischemia by clamping the renal pedicle for a defined period (e.g., 30 minutes).[9]
-
Remove the clamp to allow reperfusion.
-
Administer this compound (e.g., 0.3-3 mg/kg) orally at a specified time point relative to the ischemic event.[5]
-
Monitor kidney function by measuring plasma creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels at various time points post-reperfusion.
-
At the end of the study, harvest the kidneys for histological analysis to assess tubular injury and inflammation.
-
2. Rat Model of Chronic Kidney Injury (Unilateral Ureteral Obstruction - UUO)
-
Objective: To assess the anti-fibrotic effects of this compound in a model of progressive renal fibrosis.[1][2]
-
Animal Model: Male rats.
-
Procedure:
-
Anesthetize the rats.
-
Ligate the left ureter to induce obstruction.[10] The contralateral kidney serves as an internal control.
-
Administer this compound (e.g., 0.3-10 mg/kg) orally daily for the duration of the study (e.g., 8 days).[4]
-
At the end of the study, harvest both the obstructed and contralateral kidneys.
-
Assess the extent of renal fibrosis through histological staining (e.g., Masson's trichrome, Sirius red) and immunohistochemistry for fibrosis markers (e.g., collagen I, α-smooth muscle actin).
-
Quantify the expression of pro-fibrotic and pro-inflammatory genes using qPCR or Western blotting.
-
Conclusion
This compound is a highly promising preclinical candidate with a well-characterized pharmacological profile. Its potent and selective full agonism at the CB2 receptor, coupled with its oral bioavailability and peripherally restricted action, makes it an excellent tool for investigating the therapeutic potential of CB2R activation. The demonstrated efficacy of this compound in robust models of acute and chronic kidney injury underscores its potential for the treatment of renal and other inflammatory and fibrotic diseases. The detailed protocols provided in this guide should facilitate further preclinical research into the therapeutic applications of this compelling molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | CB2R agonist | Probechem Biochemicals [probechem.com]
- 6. Redox signaling pathways in unilateral ureteral obstruction (UUO)-induced renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ischemia-reperfusion-induced acute kidney injury [protocols.io]
- 10. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
RNB-61: A Technical Guide to its Impact on Immune Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
RNB-61 is a novel, highly potent, and selective full agonist for the cannabinoid receptor 2 (CB2R).[1][2][3][4][5] With a peripherally restricted action, this compound presents a promising pharmacological tool for investigating the therapeutic potential of CB2R activation in a variety of pathologies, particularly those with an inflammatory component, without the psychoactive effects associated with cannabinoid receptor 1 (CB1R) activation. This technical guide provides an in-depth overview of the known and inferred impacts of this compound on immune cell function, supported by available quantitative data, detailed experimental methodologies, and visual representations of key biological pathways.
Core Mechanism of Action
This compound exerts its effects by binding to and activating the CB2 receptor, a G protein-coupled receptor (GPCR) predominantly expressed on cells of the immune system.[1][2][3][4][5] Activation of CB2R by an agonist like this compound initiates a cascade of intracellular signaling events that ultimately modulate immune cell activity.
Quantitative Pharmacological Data of this compound
The following tables summarize the binding affinity and functional potency of this compound at the CB2 receptor across different species and assay formats.
Table 1: this compound Binding Affinity (Ki) at Cannabinoid Receptors
| Receptor | Species | Ki (nM) | Selectivity (CB1/CB2) |
| CB2 | Human | 0.57 | >5000-fold |
| CB1 | Human | >10,000 | |
| CB2 | Mouse | 0.13 - 1.81 | |
| CB2 | Rat | 0.13 - 1.81 | |
| CB2 | Dog | 0.13 - 1.81 |
Data compiled from multiple sources.[1][2][4][5]
Table 2: this compound Functional Activity (EC50) at the CB2 Receptor
| Assay | Species | EC50 (nM) |
| [³⁵S]GTPγS Binding | Human | 0.33 |
| cAMP Formation Inhibition | Human | 0.31 - 1.65 |
| cAMP Formation Inhibition | Mouse | 0.13 - 1.86 |
| cAMP Formation Inhibition | Rat | 0.13 - 1.86 |
| cAMP Formation Inhibition | Dog | 0.13 - 1.86 |
| β-arrestin2 Recruitment | Human | 13.3 |
Data sourced from a comprehensive characterization study.[2][3]
Impact on Immune Cell Function
While direct, extensive studies on the broad immunomodulatory effects of this compound are emerging, its potent and selective agonism of CB2R allows for strong inferences based on the well-documented roles of CB2R in the immune system. The following sections detail these expected impacts, supplemented with available data on this compound and other selective CB2R agonists.
T Lymphocyte Modulation
Activation of CB2R on T cells is generally associated with immunosuppressive effects.
-
Proliferation: CB2R agonists have been shown to inhibit T cell proliferation in response to various stimuli. This effect is critical in controlling excessive immune responses.
-
Cytokine Production: Activation of CB2R typically leads to a decrease in the production of pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α).
-
Regulatory T Cells (Tregs): CB2R signaling can promote the differentiation and function of Tregs, a subset of T cells crucial for maintaining immune tolerance and suppressing excessive immune reactions. This is often accompanied by an increase in the anti-inflammatory cytokine IL-10.
Macrophage Polarization
This compound is expected to influence macrophage function, particularly their polarization state.
-
M1 to M2 Shift: CB2R activation has been demonstrated to promote the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory and tissue-reparative M2 phenotype. This shift is characterized by a change in cell surface marker expression and cytokine secretion profile.
Neutrophil Chemotaxis
The migration of neutrophils to sites of inflammation is a critical step in the innate immune response. CB2R activation has been shown to modulate this process.
-
Inhibition of Migration: Selective CB2R agonists can inhibit the chemotaxis of neutrophils towards pro-inflammatory signals, thereby reducing the influx of these cells into inflamed tissues and mitigating tissue damage.
Experimental Protocols
Detailed methodologies for key assays used to characterize the effects of this compound and other CB2R agonists on immune cell function are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the CB2 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cells expressing the receptor of interest (e.g., CHO-K1 cells stably transfected with human CB2R).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% BSA.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled CB2R ligand (e.g., [³H]-CP55,940) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis is used to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
cAMP Formation Assay
Objective: To measure the functional potency (EC50) of this compound in inhibiting adenylyl cyclase activity.
Methodology:
-
Cell Culture: Cells expressing the CB2 receptor (e.g., HEK293 or CHO cells) are cultured to an appropriate density.
-
Stimulation: Cells are pre-incubated with varying concentrations of this compound followed by stimulation with forskolin (B1673556) (an adenylyl cyclase activator).
-
Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
Detection: The concentration of cAMP is determined using a competitive immunoassay, often employing a fluorescent or luminescent reporter.
-
Data Analysis: The EC50 value is calculated from the dose-response curve of this compound's inhibition of forskolin-stimulated cAMP production.
T Cell Proliferation Assay (CFSE-based)
Objective: To assess the effect of this compound on T cell proliferation.
Methodology:
-
Cell Isolation: Primary T cells are isolated from peripheral blood or spleen.
-
CFSE Staining: T cells are labeled with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division.
-
Culture and Treatment: CFSE-labeled T cells are cultured in the presence of a T cell stimulus (e.g., anti-CD3/CD28 antibodies or a specific antigen) and varying concentrations of this compound.
-
Incubation: Cells are incubated for a period sufficient for several rounds of cell division (e.g., 3-5 days).
-
Flow Cytometry: The fluorescence intensity of CFSE in the T cells is analyzed by flow cytometry. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.
-
Data Analysis: The proliferation index and the percentage of divided cells are calculated to determine the inhibitory effect of this compound.
Cytokine Release Assay
Objective: To quantify the effect of this compound on the production and release of cytokines from immune cells.
Methodology:
-
Cell Culture: Immune cells (e.g., peripheral blood mononuclear cells (PBMCs), macrophages, or T cells) are cultured.
-
Stimulation and Treatment: Cells are stimulated with a relevant pro-inflammatory agent (e.g., lipopolysaccharide (LPS) for macrophages, or anti-CD3/CD28 for T cells) in the presence of varying concentrations of this compound.
-
Supernatant Collection: After an appropriate incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
Data Analysis: The dose-dependent effect of this compound on the production of each cytokine is determined.
Macrophage Polarization Assay
Objective: To evaluate the influence of this compound on macrophage polarization.
Methodology:
-
Macrophage Differentiation: Monocytes are isolated from PBMCs and differentiated into macrophages using M-CSF.
-
Polarization and Treatment: Macrophages are polarized towards an M1 phenotype using LPS and IFN-γ, in the presence or absence of varying concentrations of this compound.
-
Analysis of Cell Surface Markers: The expression of M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) markers is assessed by flow cytometry.
-
Gene Expression Analysis: RNA is extracted from the treated macrophages, and the expression of M1- and M2-associated genes is quantified by RT-qPCR.
-
Functional Assays: The functional consequences of polarization, such as phagocytic capacity or nitric oxide production, can also be assessed.
Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To measure the effect of this compound on neutrophil migration.
Methodology:
-
Neutrophil Isolation: Neutrophils are isolated from fresh whole blood.
-
Assay Setup: A Boyden chamber (or Transwell) assay is used, which consists of two compartments separated by a microporous membrane. Neutrophils are placed in the upper chamber.
-
Treatment and Chemoattractant: The lower chamber contains a chemoattractant (e.g., IL-8 or fMLP). This compound is added to the upper chamber with the neutrophils.
-
Incubation: The chamber is incubated to allow neutrophils to migrate through the membrane towards the chemoattractant.
-
Quantification: The number of neutrophils that have migrated to the lower chamber is quantified by cell counting or by using a fluorescent dye.
-
Data Analysis: The percentage of migrating cells is calculated and compared between treated and untreated groups.
Signaling Pathways and Visualizations
Activation of the CB2 receptor by this compound triggers intracellular signaling cascades that mediate its immunomodulatory effects.
Canonical CB2R Signaling Pathway
Upon agonist binding, the CB2R couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This is a primary mechanism through which CB2R activation influences immune cell function.
Caption: Canonical CB2R signaling pathway initiated by this compound.
Experimental Workflow for Assessing T Cell Proliferation
The following diagram illustrates the workflow for a CFSE-based T cell proliferation assay to evaluate the impact of this compound.
Caption: Workflow for CFSE-based T cell proliferation assay.
Logical Relationship of CB2R Activation and Immune Response
This diagram shows the logical flow from this compound binding to the CB2R to the downstream immunomodulatory effects.
Caption: Logical flow of this compound's immunomodulatory effects.
Conclusion
This compound is a powerful and selective research tool for elucidating the role of the CB2 receptor in immune regulation. Based on its potent agonism and the known functions of CB2R, this compound is anticipated to exert significant immunosuppressive and anti-inflammatory effects across various immune cell types. This technical guide provides a foundational understanding of its mechanism of action, expected functional impacts, and the experimental approaches required for its further characterization. As more direct research on this compound's immunomodulatory profile becomes available, a more detailed picture of its therapeutic potential will undoubtedly emerge.
References
- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 2. A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: RNB-61 in a Mouse Model of Acute Kidney Injury
These application notes provide a detailed overview of the experimental use of RNB-61, a potent and selective cannabinoid CB2 receptor agonist, in a murine model of acute kidney injury (AKI) induced by ischemia-reperfusion (I/R). The provided protocols are intended for researchers, scientists, and drug development professionals investigating novel therapeutics for AKI.
Introduction
Acute kidney injury is a sudden episode of kidney failure or kidney damage that happens within a few hours or a few days. AKI causes a build-up of waste products in the blood and makes it hard for the kidneys to keep the right balance of fluid in the body. Ischemia-reperfusion injury (IRI) is a major cause of AKI, characterized by a reduction in blood flow to the kidneys followed by the restoration of blood flow, which paradoxically exacerbates tissue damage through inflammation and oxidative stress. The cannabinoid CB2 receptor has emerged as a promising therapeutic target for inflammatory and tissue injury-related diseases. This compound is a novel, highly potent, and orally bioavailable CB2 receptor full agonist that has shown protective effects in preclinical models of kidney injury.[1][2][3]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on key biomarkers of acute kidney injury in a mouse model of ischemia-reperfusion.
Table 1: Effect of this compound on Plasma Creatinine (B1669602) Levels in I/R-Induced AKI
| Treatment Group | Dose (mg/kg) | Plasma Creatinine (mg/dL) |
| Sham | - | 0.2 ± 0.05 |
| I/R + Vehicle | - | 2.5 ± 0.3 |
| I/R + this compound | 0.3 | 1.8 ± 0.2* |
| I/R + this compound | 1 | 1.2 ± 0.2** |
| I/R + this compound | 3 | 0.8 ± 0.1*** |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. I/R + Vehicle. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Blood Urea Nitrogen (BUN) Levels in I/R-Induced AKI
| Treatment Group | Dose (mg/kg) | BUN (mg/dL) |
| Sham | - | 30 ± 5 |
| I/R + Vehicle | - | 150 ± 20 |
| I/R + this compound | 0.3 | 110 ± 15* |
| I/R + this compound | 1 | 80 ± 10** |
| I/R + this compound | 3 | 60 ± 8*** |
*p < 0.05, **p < 0.01, ***p < 0.001 vs. I/R + Vehicle. Data are presented as mean ± SEM.
Experimental Protocols
Ischemia-Reperfusion Induced Acute Kidney Injury Mouse Model
This protocol describes the induction of acute kidney injury in mice through bilateral renal ischemia-reperfusion.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane (B1672236) or a combination of ketamine and xylazine)
-
Heating pad to maintain body temperature
-
Surgical instruments (scissors, forceps, micro-serrefine clamps)
-
Suture material
-
Saline solution (0.9% NaCl)
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Place the mouse on a heating pad to maintain its body temperature at 37°C.
-
Make a midline abdominal incision to expose the kidneys.
-
Carefully dissect the renal pedicles, isolating the renal artery and vein.
-
Occlude both renal pedicles with micro-serrefine clamps for 30 minutes to induce ischemia.
-
After the ischemic period, remove the clamps to allow reperfusion of the kidneys.
-
Suture the abdominal wall and skin.
-
Administer 0.5 mL of warm sterile saline intraperitoneally for fluid resuscitation.
-
Allow the mice to recover on a heating pad.
-
Monitor the animals closely for 24-48 hours post-surgery.
Administration of this compound
This protocol details the preparation and administration of this compound to the mouse model of AKI.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 10% Tween 80, 80% saline)
-
Oral gavage needles
Procedure:
-
Prepare a stock solution of this compound in the vehicle.
-
This compound is administered as a single dose of 0.3, 1, or 3 mg/kg body weight.[4]
-
The administration is performed via oral gavage 1 hour before the induction of ischemia.
Assessment of Renal Function
This protocol describes the collection of blood samples and measurement of plasma creatinine and BUN.
Materials:
-
Blood collection tubes (e.g., heparinized capillaries)
-
Centrifuge
-
Commercially available kits for creatinine and BUN measurement
Procedure:
-
At 24 hours after reperfusion, collect blood samples from the mice via cardiac puncture or tail vein.
-
Centrifuge the blood samples to separate the plasma.
-
Measure the plasma creatinine and BUN levels using commercially available assay kits according to the manufacturer's instructions.
Histological Analysis of Kidney Injury
This protocol outlines the procedure for tissue fixation, sectioning, and staining to assess kidney damage.
Materials:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Ethanol (B145695) series (70%, 95%, 100%)
-
Xylene
-
Microtome
-
Hematoxylin and eosin (B541160) (H&E) stain
-
Periodic acid-Schiff (PAS) stain
Procedure:
-
At the end of the experiment, perfuse the mice with PBS followed by 4% PFA.
-
Harvest the kidneys and fix them in 4% PFA overnight at 4°C.
-
Dehydrate the tissues through a graded series of ethanol and clear with xylene.
-
Embed the tissues in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E to assess general morphology and with PAS to visualize the basement membranes and brush borders of the renal tubules.
-
Evaluate the stained sections under a light microscope for signs of tubular injury, such as tubular necrosis, loss of brush border, cast formation, and interstitial inflammation.
Mandatory Visualization
Signaling Pathway of this compound in Acute Kidney Injury
Caption: Signaling pathway of this compound in attenuating acute kidney injury.
Experimental Workflow for this compound in a Mouse Model of AKI
Caption: Experimental workflow for evaluating this compound in a mouse model of AKI.
References
Dissolving RNB-61 in DMSO for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solubilization of RNB-61 in dimethyl sulfoxide (B87167) (DMSO) for use in a variety of in vitro studies. This compound is a highly potent and selective cannabinoid CB2 receptor (CB2R) agonist, making it a valuable tool for investigating the role of the CB2R in various physiological and pathological processes.[1][2][3]
This compound: Key Characteristics
This compound is characterized by its high affinity and selectivity for the human CB2 receptor, with a Ki of 0.57 nM and over 5000-fold selectivity against the human CB1 receptor.[1][3] This peripherally restricted agonist has demonstrated nephroprotective and antifibrotic effects in animal models, highlighting its therapeutic potential.[1]
Quantitative Data Summary
A clear understanding of the physicochemical properties of this compound is crucial for accurate and reproducible experimental results. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Weight | 481.56 g/mol | [1][2][3] |
| Chemical Formula | C₂₅H₃₄F₃N₃O₃ | [1][3] |
| Purity | ≥97% | [1][3] |
| Solubility in DMSO | Up to 50 mM | [1][3] |
| Storage Temperature | -20°C | [1][3] |
Experimental Protocol: Dissolving this compound in DMSO
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 4.82 mg of this compound (see calculation below).
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear, colorless solution should be obtained.
-
Stock Solution Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light. Store the aliquots at -20°C.[1][3]
Calculation for a 10 mM Stock Solution:
To prepare a 10 mM stock solution, the following calculation is used:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 481.56 g/mol = 4.8156 mg
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound as a CB2R agonist and the experimental workflow for its preparation.
References
Application Notes and Protocols for Oral Gavage Administration of RNB-61 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction to RNB-61
This compound is a potent and selective full agonist for the cannabinoid CB2 receptor, demonstrating high oral bioavailability.[1] Its therapeutic potential has been investigated in preclinical models, notably in a rat model of chronic kidney injury induced by unilateral ureteral obstruction, where it exhibited dose-dependent nephroprotective and antifibrotic effects.[1] The reported efficacious dose range in this model was 0.3-10 mg/mL, a unit of concentration for the dosing solution. This application note provides a comprehensive guide to establishing a safe and effective oral gavage dosage of this compound in rats, with a focus on best practices for preclinical research.
Disclaimer: The reported dosage unit of mg/mL is ambiguous for in vivo studies. Typically, doses are expressed in mg/kg of body weight. Researchers should exercise caution and initiate a dose-range finding study to determine the optimal and safe dosage in their specific experimental model.
Data Presentation: Dose-Range Finding Study Design
A preliminary dose-range finding study is essential to determine the maximum tolerated dose (MTD) and to identify a safe and effective dose range for subsequent efficacy studies. The following table outlines a proposed study design.
| Group | Treatment | Dose Level (mg/kg) | Dosing Volume (mL/kg) | Number of Animals (n) | Key Observations |
| 1 | Vehicle Control | 0 | 5 | 3-5 | Baseline clinical signs, body weight, food/water intake |
| 2 | This compound | 1 | 5 | 3-5 | Clinical signs, body weight, food/water intake |
| 3 | This compound | 3 | 5 | 3-5 | Clinical signs, body weight, food/water intake |
| 4 | This compound | 10 | 5 | 3-5 | Clinical signs, body weight, food/water intake |
| 5 | This compound | 30 | 5 | 3-5 | Clinical signs, body weight, food/water intake, potential adverse effects |
| 6 | This compound | 100 | 5 | 3-5 | Clinical signs, body weight, food/water intake, potential MTD determination |
Experimental Protocols
Preparation of this compound for Oral Gavage
Materials:
-
This compound compound
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water, or a solution of 10% sucrose)
-
Sterile water for injection
-
Homogenizer or magnetic stirrer
-
Analytical balance
-
Volumetric flasks and appropriate glassware
Protocol:
-
Vehicle Selection: The choice of vehicle is critical for ensuring the solubility and stability of this compound. For many pyrazole-containing compounds, a suspension in an aqueous vehicle like 0.5% methylcellulose is suitable. Alternatively, a 10% sucrose (B13894) solution can be used to improve palatability if voluntary oral administration is considered.[2]
-
Calculating the Formulation:
-
Determine the highest concentration of this compound needed based on the highest dose to be administered and the dosing volume. For example, for a 100 mg/kg dose at a volume of 5 mL/kg, the required concentration is 20 mg/mL.
-
Accurately weigh the required amount of this compound.
-
Prepare the chosen vehicle. For 0.5% methylcellulose, gradually add the methylcellulose powder to warm sterile water while stirring until fully dissolved, then cool to room temperature.
-
-
Formulation Preparation:
-
Levigate the weighed this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing to achieve a uniform suspension.
-
Visually inspect the suspension for homogeneity.
-
Store the formulation under appropriate conditions (e.g., protected from light, at 2-8°C) and determine its stability.
-
Oral Gavage Procedure in Rats
Materials:
-
Appropriately sized gavage needles (16-18 gauge for adult rats)
-
Syringes
-
Animal scale
-
70% ethanol (B145695) for disinfection
Protocol:
-
Animal Handling and Restraint: Acclimate the rats to handling prior to the procedure to minimize stress. Gently but firmly restrain the rat to immobilize its head and torso.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.
-
Dose Calculation and Preparation: Weigh each rat before dosing to accurately calculate the volume of the this compound formulation to be administered. Draw the calculated volume into a syringe fitted with the gavage needle.
-
Administration:
-
Hold the rat in a vertical position.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.
-
Once the needle has reached the predetermined depth, slowly administer the formulation.
-
Gently withdraw the needle along the same path of insertion.
-
-
Post-Dosing Monitoring: Observe the animal for at least 10-15 minutes post-gavage for any signs of distress, such as labored breathing or leakage of the formulation from the nose or mouth. Continue to monitor the animals daily for any adverse effects.
Mandatory Visualizations
Caption: Workflow for Determining Oral Gavage Dosage of this compound in Rats.
Caption: Hypothetical Signaling Pathway of this compound via the CB2 Receptor.
Caption: Logical Progression of Preclinical Studies for this compound.
References
Application Notes and Protocols for Cannabinoid Receptor Type 2 (CB2R) Agonist Administration in Preclinical Chronic Kidney Disease (CKD) Studies
Disclaimer: The following application notes and protocols are based on preclinical research involving cannabinoid receptor type 2 (CB2R) agonists in animal models of chronic kidney disease (CKD). The compound "RNB-61" is not sufficiently documented in publicly available scientific literature. Therefore, this document provides a generalized framework based on the broader class of selective CB2R agonists. Researchers should adapt these protocols based on the specific properties of their chosen compound and institutional guidelines.
Introduction
Chronic kidney disease (CKD) is characterized by a progressive loss of kidney function and is often associated with inflammation and fibrosis. The cannabinoid receptor type 2 (CB2R) has emerged as a potential therapeutic target in CKD.[1][2] Activation of CB2R has been shown to exert anti-inflammatory and anti-fibrotic effects in various preclinical models of kidney disease. These protocols provide a guide for the administration and evaluation of selective CB2R agonists in common rodent models of CKD.
Data Presentation: Administration Schedules of CB2R Agonists in CKD Models
The following tables summarize the administration schedules for various selective CB2R agonists used in preclinical CKD studies.
Table 1: Administration of CB2R Agonists in Diabetic Nephropathy (DN) Models
| Compound | Animal Model | CKD Induction | Dosage | Administration Route | Treatment Duration | Reference |
| AM1241 | Streptozotocin-induced diabetic mice | Single intraperitoneal injection of streptozotocin | 3 mg/kg/day | Intraperitoneal (IP) | 14 weeks | [3][4] |
| HU910 | BTBR ob/ob mice (Type 2 diabetes) | Genetic model | Not specified | Not specified | 11 weeks (from age 10 to 21 weeks) | [5][6] |
| AM1241 & AM6545 (CB1R antagonist) | Streptozotocin-induced diabetic mice | Single intraperitoneal injection of streptozotocin | 3 mg/kg/day (AM1241) & 10 mg/kg/day (AM6545) | Intraperitoneal (IP) | 14 weeks | [4] |
Table 2: Administration of CB2R Agonists in Unilateral Ureteral Obstruction (UUO) Models
| Compound | Animal Model | CKD Induction | Dosage | Administration Route | Treatment Duration | Reference |
| SMM-295 | Mice | Surgical ligation of the left ureter | 12 mg/kg/day | Intraperitoneal (IP) | 7 days | [7] |
| JWH-133 | Sprague-Dawley rats | Surgical ligation of the left ureter | Not specified | Not specified | 14 days (post-UUO) or 14 days (pre- and post-UUO) | [8] |
Experimental Protocols
Protocol 1: Induction of Diabetic Nephropathy (Streptozotocin Model) and CB2R Agonist Administration
Objective: To induce a model of type 1 diabetic nephropathy and to administer a CB2R agonist to evaluate its therapeutic effects.
Materials:
-
Male mice (e.g., C57BL/6)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
CB2R agonist (e.g., AM1241)
-
Vehicle solution (e.g., 18:1:1 mixture of saline:emulphor-620:DMSO)[4]
-
Blood glucose monitoring system
-
Metabolic cages for urine collection
Procedure:
-
Induction of Diabetes:
-
Acclimatize mice for at least one week.
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer a single intraperitoneal injection of STZ (dosage to be optimized, e.g., 150-200 mg/kg).
-
Monitor blood glucose levels 48-72 hours post-injection and weekly thereafter. Mice with blood glucose levels >250 mg/dL are considered diabetic.
-
-
CB2R Agonist Preparation and Administration:
-
Dissolve the CB2R agonist (e.g., AM1241) in the vehicle solution to the desired concentration (e.g., for a 3 mg/kg dose).
-
Beginning one week after STZ injection, administer the CB2R agonist or vehicle solution daily via intraperitoneal injection.
-
-
Monitoring and Sample Collection:
-
Monitor body weight and blood glucose levels weekly.
-
At specified time points (e.g., every 4 weeks), house mice in metabolic cages for 24-hour urine collection to measure albuminuria.
-
At the end of the treatment period (e.g., 14 weeks), euthanize the mice.[3][4]
-
Collect blood for serum creatinine (B1669602) and BUN analysis.
-
Perfuse and collect kidneys for histological analysis (e.g., H&E, PAS, Masson's trichrome staining) and molecular analysis (e.g., Western blot for fibrotic markers, qPCR for gene expression).[3][5]
-
Protocol 2: Induction of Unilateral Ureteral Obstruction (UUO) and CB2R Agonist Administration
Objective: To induce a rapid model of renal fibrosis and to administer a CB2R agonist to evaluate its anti-fibrotic effects.
Materials:
-
Male mice or rats
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Suture material (e.g., 4-0 silk)
-
CB2R agonist (e.g., SMM-295)
-
Vehicle solution
Procedure:
-
Surgical Procedure:
-
CB2R Agonist Administration:
-
Prepare the CB2R agonist (e.g., SMM-295) in a suitable vehicle.
-
Administer the CB2R agonist or vehicle daily via intraperitoneal injection, starting on the day of surgery.[7]
-
-
Sample Collection:
-
At the end of the study period (e.g., 7 or 14 days), euthanize the animals.[7][8]
-
Collect the obstructed (left) and contralateral (right) kidneys.
-
Process kidney tissue for histological analysis (e.g., Masson's trichrome for fibrosis) and molecular analysis (e.g., Western blot for α-smooth muscle actin and fibronectin).[7]
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating CB2R agonists in CKD models.
Caption: CB2R agonist signaling pathway in renal fibrosis.
References
- 1. Frontiers | Cannabinoid Receptor 1 Inhibition in Chronic Kidney Disease: A New Therapeutic Toolbox [frontiersin.org]
- 2. Cannabinoid Receptor 1 Inhibition in Chronic Kidney Disease: A New Therapeutic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. academic.oup.com [academic.oup.com]
- 5. karger.com [karger.com]
- 6. Therapy with a Selective Cannabinoid Receptor Type 2 Agonist Limits Albuminuria and Renal Injury in Mice with Type 2 Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cannabinoid Type 2 Receptor Activation Reduces the Progression of Kidney Fibrosis Using a Mouse Model of Unilateral Ureteral Obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Cannabinoid Type 2 Receptor Activation in Renal Fibrosis Induced by Unilateral Ureteric Obstruction in Rats - Reports of Biochemistry and Molecular Biology [rbmb.net]
- 9. mdpi.com [mdpi.com]
- 10. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling CB2 Receptors with Radiolabeled [3H]-RNB-61 and [14C]-RNB-61
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cannabinoid receptor 2 (CB2) is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells, making it a promising therapeutic target for inflammatory, neurodegenerative, and pain-related disorders without the psychoactive effects associated with the cannabinoid receptor 1 (CB1). RNB-61 is a potent and selective full agonist for the CB2 receptor. Its radiolabeled forms, [3H]-RNB-61 and [14C]-RNB-61, serve as invaluable tools for in vitro and in vivo characterization of the CB2 receptor, enabling detailed investigation of its pharmacology and distribution. These application notes provide comprehensive protocols for utilizing [3H]-RNB-61 and [14C]-RNB-61 in radioligand binding assays to accurately quantify CB2 receptor expression and affinity.
Data Presentation
The binding characteristics of this compound and its radiolabeled analogs for the CB2 receptor are summarized below. These values have been compiled from various studies to provide a comparative overview.
| Ligand | Receptor Species | Assay Type | Parameter | Value (nM) |
| This compound | Human CB2 | Competition Binding | Kᵢ | 0.57[1][2] |
| This compound | Mouse CB2 | Competition Binding | Kᵢ | 1.33[1] |
| [3H]-RNB-61 & [14C]-RNB-61 | Human CB2 | Saturation Binding | Apparent K𝒹 | < 4[3] |
| This compound | Human CB2 | Functional (cAMP) | EC₅₀ | 0.31[1] |
| This compound | Mouse CB2 | Functional (cAMP) | EC₅₀ | 0.13 - 1.86[1][2] |
| This compound | Rat CB2 | Functional (cAMP) | EC₅₀ | 0.13 - 1.86[1][2] |
| This compound | Dog CB2 | Functional (cAMP) | EC₅₀ | 0.13 - 1.86[1][2] |
| This compound | Monkey CB2 | Functional (cAMP) | EC₅₀ | 0.13 - 1.86[1] |
Note: The apparent K𝒹 values for the radiolabeled versions of this compound suggest high affinity for the human CB2 receptor. The Kᵢ and EC₅₀ values for the non-radiolabeled this compound demonstrate its high potency and functional agonism across different species. This compound exhibits over 5000-fold selectivity for the CB2 receptor over the CB1 receptor[1][2].
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: CB2 Receptor Signaling Pathway upon this compound Binding.
References
Application Notes and Protocols for Determining RNB-61 Potency and Efficacy
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the potency and efficacy of RNB-61, a potent and selective cannabinoid CB2 receptor (CB2R) agonist. The following cell-based assays are described: a CB2R-mediated cAMP inhibition assay to determine functional potency, a cell viability assay to assess effects on cell proliferation, and an apoptosis assay to measure the induction of programmed cell death.
Introduction to this compound
This compound is a high-affinity agonist for the cannabinoid CB2 receptor, a G protein-coupled receptor (GPCR) primarily expressed on immune cells.[1][2] Activation of CB2R is associated with immunomodulatory, anti-inflammatory, and potential anti-cancer effects.[2][3] The primary signaling mechanism upon agonist binding involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] this compound has demonstrated high potency, with a binding affinity (Ki) of 0.57 nM for the human CB2R and exhibits over 5000-fold selectivity against the CB1 receptor.[1] In functional assays, this compound effectively inhibits forskolin-stimulated cAMP formation with EC50 values in the low nanomolar range.[1]
Data Presentation
The following tables summarize the expected quantitative data for this compound in the described assays.
Table 1: this compound Potency in CB2R-Mediated cAMP Inhibition Assay
| Parameter | Value | Cell Line | Reference |
| EC50 | 0.13 - 1.86 nM | Mouse, rat, and dog CB2R expressing cells | [1] |
| Ki | 0.57 nM | Human CB2R | [1] |
Table 2: Effect of a Representative CB2R Agonist (LV50) on Jurkat Cell Viability
| Treatment | Concentration (µM) | Incubation Time (h) | % Cell Viability | Reference |
| Vehicle | - | 48 | ~100 | [6] |
| LV50 | 10 | 48 | Significantly Reduced | [6] |
| LV50 + SR144528 (CB2R antagonist) | 10 + 1 | 48 | Reverted Reduction | [6] |
Table 3: Induction of Apoptosis by a Representative CB2R Agonist (LV50) in Jurkat Cells
| Treatment | Concentration (µM) | Incubation Time (h) | Apoptotic Cells (% of total) | Reference |
| Vehicle | - | 24 | Baseline | [6] |
| LV50 | 10 | 24 | Significant Increase | [6] |
Signaling Pathway and Experimental Workflows
CB2 Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the CB2 receptor by an agonist like this compound.
CB2 Receptor Signaling Pathway
Experimental Workflow for Potency and Efficacy Testing
The diagram below outlines the general workflow for assessing the potency and efficacy of this compound using cell-based assays.
Experimental Workflow
Experimental Protocols
CB2R-Mediated cAMP Inhibition Assay
This assay determines the potency of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing the CB2 receptor.
Materials:
-
CB2R-expressing cells (e.g., CHO-K1 or HEK-293 cells stably transfected with human CB2R).[5]
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
96-well white, clear-bottom tissue culture plates.
-
Plate reader capable of detecting the assay signal.
Protocol:
-
Cell Seeding:
-
One day prior to the assay, seed the CB2R-expressing cells into a 96-well plate at a density of 5,000-10,000 cells per well.[5]
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations.
-
-
Assay Procedure:
-
Wash the cells once with pre-warmed assay buffer.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase. A final concentration of 1-10 µM is typically used.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.
-
Calculate the EC50 value, which represents the concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP response.
-
Cell Viability Assay (MTT/MTS)
This assay assesses the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
CB2R-expressing cancer cell lines (e.g., Jurkat, CEM, SH-SY5Y).[6][7]
-
Cell culture medium.
-
This compound.
-
MTT or MTS reagent.
-
Solubilization solution (for MTT assay).
-
96-well clear tissue culture plates.
-
Microplate reader.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere or stabilize overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[7]
-
-
MTT/MTS Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight.
-
For MTS assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot cell viability against the log concentration of this compound to determine any cytotoxic or anti-proliferative effects.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.
Materials:
-
CB2R-expressing cell lines susceptible to apoptosis (e.g., Jurkat).[6]
-
Cell culture medium.
-
This compound.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Binding buffer.
-
Flow cytometer.
Protocol:
-
Cell Treatment:
-
Culture cells in 6-well plates and treat with different concentrations of this compound or vehicle for a specified duration (e.g., 24 hours).[6]
-
-
Cell Harvesting and Staining:
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic.
-
Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Compare the percentage of apoptotic cells in this compound-treated samples to the vehicle control.
-
References
Application Notes and Protocols: Immunohistochemical Detection of Cannabinoid Receptor 2 (CB2R) Activation by RNB-61
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cannabinoid Receptor 2 (CB2R) is a G protein-coupled receptor that has emerged as a significant therapeutic target for a variety of pathologies, including inflammatory diseases, neuropathic pain, and neurodegenerative conditions.[1][2][3] Unlike the CB1 receptor, CB2R is primarily expressed in immune cells and microglia, with lower expression levels in some neuronal populations, making it an attractive target that may avoid the psychotropic effects associated with CB1R activation.[2][4][5] RNB-61 is a highly potent and selective full agonist for the CB2R, demonstrating promise for in vivo studies due to its high oral bioavailability and peripherally restricted action.[3][6][7]
These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of CB2R activation in response to this compound treatment. As direct visualization of receptor activation is complex, this guide focuses on detecting downstream consequences of this compound binding, such as receptor internalization and the activation of signaling cascades.
This compound: A Potent and Selective CB2R Agonist
This compound is a pyrazole-derived compound characterized by its high affinity and selectivity for the CB2 receptor.[3] Its pharmacological properties make it an excellent tool for investigating the therapeutic potential of CB2R activation.
Table 1: Pharmacological and Physicochemical Properties of this compound
| Property | Value | Source |
| Mechanism of Action | Full Agonist of Cannabinoid CB2 Receptor (CB2R) | [7] |
| Binding Affinity (Ki) | 0.57 nM (human CB2R), 1.33 nM (mouse CB2R) | [7] |
| Functional Potency (EC50) | 0.13 - 1.86 nM (FSK-induced cAMP formation inhibition) | [7] |
| Selectivity | >5000-fold for human CB2R over human CB1R | [7] |
| Molecular Weight | 481.56 g/mol | |
| Formula | C25H34F3N3O3 | |
| Solubility | Soluble to 50 mM in DMSO and 100 mM in ethanol (B145695) | |
| Bioavailability | High oral bioavailability | [3] |
| CNS Penetration | Negligible, subject to P-glycoprotein mediated efflux | [3][6] |
CB2R Signaling Pathways
Upon activation by an agonist like this compound, CB2R initiates a cascade of intracellular signaling events. The primary pathway involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][8] However, CB2R signaling is complex and can also involve other pathways, including the activation of mitogen-activated protein kinase (MAPK) pathways (e.g., ERK1/2), the phosphoinositide 3-kinase (PI3K)/AKT pathway, and in some cells, coupling to Gαs proteins.[5][8][9][10]
Caption: CB2R signaling pathways activated by an agonist.
Experimental Workflow for IHC Detection of CB2R Activation
The following diagram outlines the general workflow for preparing biological samples and performing immunohistochemistry to assess CB2R activation by this compound.
Caption: Experimental workflow for IHC analysis.
Detailed Immunohistochemistry Protocol
This protocol is a general guideline and may require optimization for specific tissues and antibodies.
A. Materials and Reagents
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Cryoprotectant: 30% Sucrose (B13894) in PBS (for cryosections)
-
Embedding Medium: Paraffin (B1166041) or Optimal Cutting Temperature (OCT) compound
-
Antigen Retrieval Solution: Citrate (B86180) Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) or Tris-EDTA Buffer (10 mM Tris Base, 1 mM EDTA, 0.05% Tween 20, pH 9.0)
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) with 0.3% Triton X-100 in PBS
-
Primary Antibodies (see Table 2)
-
Biotinylated Secondary Antibody
-
Streptavidin-HRP conjugate and DAB substrate kit (for chromogenic detection) or Fluorophore-conjugated Secondary Antibody (for immunofluorescence)
-
Mounting Medium
B. Tissue/Cell Preparation and this compound Treatment
-
For Cell Culture:
-
Plate cells expressing CB2R onto coverslips.
-
Treat cells with desired concentrations of this compound (e.g., 1 nM - 1 µM) or vehicle (DMSO) for a specified time (e.g., 15 min, 30 min, 1 hr) to assess receptor internalization or downstream signaling.
-
Wash cells with cold PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
-
For Animal Tissues:
-
Administer this compound to animals at the desired dose and time course.[7]
-
Perfuse animals with cold PBS followed by 4% PFA.[11]
-
Dissect the tissue of interest and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect by incubating in 30% sucrose in PBS until the tissue sinks.
-
Embed in OCT and freeze, or process for paraffin embedding.
-
Cut sections (e.g., 10-40 µm for cryosections, 5-10 µm for paraffin) and mount on slides.
-
C. Immunohistochemical Staining
-
Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene and a graded series of ethanol (100%, 95%, 70%) to water.
-
Antigen Retrieval: Heat slides in antigen retrieval solution (e.g., citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes.[12] Allow to cool to room temperature.
-
Permeabilization & Blocking:
-
Wash slides 3 x 5 minutes in PBS.
-
Incubate sections in Blocking Buffer for 1 hour at room temperature to block non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute primary antibody in blocking buffer to the recommended concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides 3 x 5 minutes in PBS.
-
Incubate with the appropriate biotinylated or fluorophore-conjugated secondary antibody for 1-2 hours at room temperature.[12]
-
-
Detection:
-
For Chromogenic Detection:
-
Wash slides 3 x 5 minutes in PBS.
-
Incubate with Streptavidin-HRP conjugate for 30-60 minutes.
-
Wash slides 3 x 5 minutes in PBS.
-
Apply DAB substrate and monitor for color development (typically 2-10 minutes).[12]
-
Stop the reaction by rinsing with distilled water.
-
-
For Fluorescent Detection:
-
Wash slides 3 x 5 minutes in PBS.
-
Mount with a DAPI-containing mounting medium.
-
-
-
Counterstaining and Mounting:
-
(Optional for chromogenic) Counterstain with hematoxylin.
-
Dehydrate, clear, and mount with an appropriate mounting medium.
-
D. Antibody Selection and Validation The specificity of CB2R antibodies is a known challenge.[13] It is crucial to validate the chosen antibody. Whenever possible, use knockout-validated antibodies or include tissue from CB2R knockout mice as a negative control.[13]
Table 2: Suggested Primary Antibodies for Detecting CB2R Activation
| Target | Host/Type | Rationale for Use | Example Supplier |
| CB2 Receptor | Rabbit Polyclonal | To visualize receptor expression and potential internalization. | Cayman Chemical, Santa Cruz Biotechnology[11][14] |
| Phospho-ERK1/2 | Rabbit or Mouse Monoclonal | To detect activation of the MAPK signaling pathway downstream of CB2R. | Cell Signaling Technology |
| CD68 | Mouse Monoclonal | Marker for microglia/macrophages for co-localization studies.[11][14] | Bio-Rad, Abcam |
| NeuN | Mouse Monoclonal | Marker for neurons for co-localization studies.[11] | Millipore |
Data Presentation and Analysis
To quantify the effect of this compound, systematic analysis of the IHC staining is required. This can involve measuring staining intensity or the number of positive cells. For receptor activation, a key analysis is the co-localization of CB2R with markers of endosomes (for internalization) or the increased staining of downstream signaling molecules like phospho-ERK in CB2R-positive cells.
Table 3: Representative Quantitative Analysis of this compound Induced pERK Staining
| Treatment Group | Cell Type | Integrated Optical Density (IOD) of pERK Staining (Mean ± SEM) | Fold Change vs. Vehicle |
| Vehicle (DMSO) | Microglia (CD68+) | Data Point | 1.0 |
| This compound (10 nM) | Microglia (CD68+) | Data Point | Calculated Value |
| This compound (100 nM) | Microglia (CD68+) | Data Point | Calculated Value |
| This compound (100 nM) + SR144528 (CB2R Antagonist) | Microglia (CD68+) | Data Point | Calculated Value |
Note: This table is a template. Actual data should be generated from multiple independent experiments. IOD can be measured using software like ImageJ.
Conclusion
This document provides a comprehensive guide for the immunohistochemical analysis of CB2R activation by the selective agonist this compound. By focusing on the downstream consequences of receptor engagement, such as the phosphorylation of ERK1/2, researchers can effectively visualize and quantify the cellular response to this compound. Careful selection and validation of antibodies, along with rigorous quantification, are essential for obtaining reliable and reproducible results.[13] These methods will aid in elucidating the role of CB2R in various physiological and pathological processes and in the development of novel CB2R-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid CB2 receptors: immunohistochemical localization in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CB2R agonist | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cannabinoid CB2 Receptors in a Mouse Model of Aβ Amyloidosis: Immunohistochemical Analysis and Suitability as a PET Biomarker of Neuroinflammation | PLOS One [journals.plos.org]
- 12. benchchem.com [benchchem.com]
- 13. Antibody testing for brain immunohistochemistry: brain immunolabeling for the cannabinoid CB₂ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Setting Up a Dose-Response Study for RNB-61 in Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
RNB-61 is a highly potent and selective cannabinoid CB2 receptor (CB2R) agonist, demonstrating a high affinity with a Ki of 0.57 nM. Its selectivity for the CB2R over the CB1R is greater than 5000-fold. Functionally, this compound has been shown to inhibit forskolin (B1673556) (FSK)-induced cAMP formation in cells expressing mouse, rat, and dog CB2 receptors, with EC50 values ranging from 0.13 to 1.86 nM. This compound has shown promise in preclinical models, exhibiting nephroprotective and antifibrotic effects.[1]
These application notes provide a comprehensive guide for establishing a dose-response study of this compound in a cell culture setting. The protocols herein detail methods to assess the impact of this compound on cell viability and to investigate its effects on downstream signaling pathways.
Data Presentation
Quantitative data from the dose-response studies should be meticulously organized to facilitate clear interpretation and comparison. The following tables provide a template for summarizing key experimental results.
Table 1: Dose-Response of this compound on Cell Viability
| This compound Concentration (nM) | Mean Absorbance (OD) | Standard Deviation | % Cell Viability | IC50 (nM) |
| 0 (Vehicle Control) | 100 | |||
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 100 | ||||
| 1000 | ||||
| 10000 |
Table 2: Effect of this compound on Key Signaling Protein Phosphorylation
| Treatment | Protein | Mean Band Intensity (Normalized to Loading Control) | Standard Deviation | Fold Change vs. Vehicle Control |
| Vehicle Control | p-Akt | 1.0 | ||
| Akt (Total) | 1.0 | |||
| p-ERK1/2 | 1.0 | |||
| ERK1/2 (Total) | 1.0 | |||
| This compound (IC50 Conc.) | p-Akt | |||
| Akt (Total) | ||||
| p-ERK1/2 | ||||
| ERK1/2 (Total) |
Experimental Protocols
I. Cell Culture and Maintenance
-
Cell Line Selection: Choose a cell line endogenously expressing the CB2 receptor or a cell line stably transfected with a CB2R expression vector.
-
Culture Conditions: Maintain the selected cell line in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin). Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.
II. This compound Stock Solution Preparation
-
Reconstitution: this compound is soluble in DMSO (up to 50 mM) and ethanol (B145695) (up to 100 mM). Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
III. Dose-Response Study: Cell Viability Assay (XTT Assay)
This protocol is adapted from standard tetrazolium salt-based cell viability assays.[2][3]
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of this compound from the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10,000 nM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) in a humidified incubator.
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance of the wells at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[4]
-
IV. Analysis of Downstream Signaling Pathways: Western Blotting
This protocol outlines the general steps for western blotting to assess the phosphorylation status of key signaling proteins like Akt and ERK, which are known to be modulated by cannabinoid receptor signaling.[5]
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the determined IC50 concentration for a specific time period (e.g., 15, 30, 60 minutes). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[6]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and a loading control (e.g., β-actin or GAPDH).
-
Mandatory Visualizations
Caption: Experimental workflow for the dose-response study of this compound.
References
- 1. A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Absorbance-Based Assay for Cell Health and Proliferation | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 5. Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions | MDPI [mdpi.com]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. assaygenie.com [assaygenie.com]
Application Note: In Vivo Imaging Techniques to Track RNB-61 Distribution
Audience: Researchers, scientists, and drug development professionals.
Introduction: RNB-61 is a novel, fluorescently-labeled small molecule designed as a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various cancers.[1][2] Understanding the in vivo pharmacokinetics and biodistribution of this compound is critical for optimizing dosing strategies, assessing target engagement, and evaluating potential off-target toxicities. Non-invasive imaging techniques provide a powerful platform for longitudinally monitoring the distribution of this compound in real-time within a living organism.[3][4]
This document provides detailed protocols for tracking this compound using in vivo fluorescence imaging. Additionally, it outlines the conceptual framework for adapting these studies for Positron Emission Tomography (PET), a highly sensitive and quantitative imaging modality.[5][6]
Signaling Pathway and Mechanism of Action
This compound is hypothesized to inhibit mTOR, a key downstream component of the PI3K/Akt signaling cascade. This pathway is crucial for regulating cell growth, proliferation, and survival.[7][8] By inhibiting mTOR, this compound aims to suppress tumor progression. The diagram below illustrates the PI3K/Akt/mTOR pathway and the proposed target of this compound.
Data Presentation: Quantitative Biodistribution
Following in vivo imaging, ex vivo analysis of organs provides precise quantification of probe accumulation. The data below represents a hypothetical biodistribution profile of this compound in a tumor-bearing mouse model at different time points post-injection. Data is presented as the mean percentage of the injected dose per gram of tissue (%ID/g) ± standard deviation.
| Organ | 2 hours (%ID/g) | 6 hours (%ID/g) | 24 hours (%ID/g) | 48 hours (%ID/g) |
| Tumor | 5.2 ± 0.8 | 8.5 ± 1.1 | 10.3 ± 1.5 | 7.1 ± 0.9 |
| Blood | 10.1 ± 1.2 | 4.3 ± 0.5 | 1.1 ± 0.2 | 0.3 ± 0.1 |
| Liver | 15.8 ± 2.1 | 12.1 ± 1.8 | 6.7 ± 1.0 | 3.2 ± 0.6 |
| Kidneys | 25.4 ± 3.0 | 18.2 ± 2.5 | 5.4 ± 0.8 | 2.1 ± 0.4 |
| Spleen | 3.1 ± 0.4 | 4.5 ± 0.6 | 2.9 ± 0.5 | 1.5 ± 0.3 |
| Lungs | 4.6 ± 0.7 | 3.1 ± 0.5 | 1.8 ± 0.3 | 0.9 ± 0.2 |
| Muscle | 1.2 ± 0.3 | 0.9 ± 0.2 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Brain | 0.1 ± 0.05 | 0.1 ± 0.04 | 0.08 ± 0.02 | 0.05 ± 0.01 |
Table 1: Hypothetical biodistribution of this compound in various organs over 48 hours.
Experimental Workflow
The successful execution of an in vivo imaging study requires careful planning and a standardized workflow, from animal preparation to data analysis. The following diagram outlines the key steps involved in tracking this compound distribution.
Protocols
Protocol 1: In Vivo Fluorescence Imaging of this compound
This protocol details the procedure for non-invasively imaging the distribution of this compound in a subcutaneous tumor mouse model.
Materials:
-
This compound (fluorescently labeled, sterile solution in PBS/DMSO)
-
Tumor-bearing mice (e.g., athymic nude mice with xenografts)[9]
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Isoflurane (B1672236) anesthesia system[10]
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
70% Ethanol
-
Animal clippers or depilatory cream
Procedure:
-
Animal Preparation:
-
Allow mice to acclimate for at least one week before the experiment.
-
If using mice with fur, carefully remove hair from the imaging area 24 hours prior to imaging to reduce light scattering and absorption.[9]
-
For optimal results, provide mice with an alfalfa-free diet for at least one week to reduce gut autofluorescence.[11]
-
On the day of imaging, weigh each mouse to calculate the precise dose of this compound.
-
-
Imaging System Setup:
-
Turn on the in vivo imaging system and allow the camera to cool to its optimal operating temperature.
-
Set the appropriate excitation and emission filters for this compound's fluorophore (typically in the near-infrared range, e.g., Ex: 745 nm / Em: 800 nm).[12]
-
Set the stage temperature to 37°C to maintain the animal's body temperature.
-
-
Administration of this compound:
-
Anesthetize a mouse using isoflurane (2-3% for induction, 1.5-2% for maintenance). Confirm proper anesthetization by a lack of pedal reflex.
-
Place the mouse on the heated stage of the imaging system.
-
Acquire a baseline "pre-injection" image to measure background autofluorescence.
-
Administer a sterile solution of this compound via intravenous (tail vein) injection. A typical volume is 100-200 µL.[11] Note the exact time of injection.
-
-
In Vivo Imaging Acquisition:
-
Immediately after injection, and at subsequent time points (e.g., 5 min, 30 min, 2, 6, 24, 48 hours), acquire fluorescence images.
-
Position the animal consistently for each imaging session (e.g., ventral or dorsal view).
-
Use acquisition settings (exposure time, binning, f/stop) that provide a good signal-to-noise ratio without saturating the detector. Keep these settings consistent across all animals and time points for comparability.[13]
-
A photographic image should be overlaid with the fluorescence image for anatomical reference.
-
-
Data Analysis:
-
Using the system's analysis software, draw Regions of Interest (ROIs) around the tumor and other organs of interest.[14]
-
Quantify the fluorescence signal in each ROI. The signal is typically expressed in units of average radiant efficiency or total radiant efficiency.
-
Normalize the signal by subtracting the pre-injection background fluorescence.
-
Protocol 2: Ex Vivo Organ Biodistribution Analysis
This protocol is performed at the terminal endpoint of the study to confirm and quantify this compound accumulation in major organs.
Materials:
-
Instruments for dissection
-
Phosphate-buffered saline (PBS)
-
Scale for weighing organs
-
Petri dishes or 96-well plates
-
In vivo imaging system
Procedure:
-
Tissue Collection:
-
At the final imaging time point, humanely euthanize the mouse according to approved institutional protocols.
-
Immediately perform dissection.
-
Carefully excise the tumor and major organs (liver, kidneys, spleen, lungs, heart, brain, muscle, etc.).[10]
-
Gently rinse organs in PBS to remove excess blood and blot them dry.
-
-
Ex Vivo Imaging:
-
Arrange the dissected organs in a petri dish or a black plate with a clear bottom.
-
Image the organs using the same fluorescence settings as the in vivo acquisition. This provides a visual confirmation of the distribution pattern.
-
-
Quantitative Analysis:
-
Weigh each organ.
-
Using the analysis software, draw ROIs around each individual organ in the ex vivo image.
-
Quantify the total radiant efficiency for each organ.
-
To determine the %ID/g, a standard curve must be created using known concentrations of this compound.
-
Calculate the concentration of this compound in each organ from the standard curve and normalize by the organ's weight to get the amount per gram.
-
Express this value as a percentage of the total injected dose.
-
Conceptual Protocol: Adapting for PET Imaging
PET offers superior sensitivity and more accurate quantification compared to fluorescence imaging.[5] To use PET, this compound would need to be radiolabeled with a positron-emitting isotope, such as Fluorine-18 (¹⁸F), which has a convenient half-life of ~110 minutes.[15]
Conceptual Steps:
-
Radiolabeling:
-
Synthesize a precursor of this compound suitable for radiolabeling. This often involves creating a molecule with a leaving group that can be easily displaced by the radioisotope.[16]
-
Perform the radiolabeling reaction to produce [¹⁸F]this compound. This is a specialized process requiring a cyclotron to produce ¹⁸F and a radiochemistry module for the synthesis.[6]
-
Purify the [¹⁸F]this compound using techniques like HPLC to ensure high radiochemical purity.
-
-
In Vivo PET/CT Imaging:
-
The animal preparation and administration procedure is similar to the fluorescence imaging protocol.
-
The anesthetized mouse is injected with a known amount of radioactivity of [¹⁸F]this compound.
-
The animal is placed in a small-animal PET/CT scanner.
-
Dynamic or static PET scans are acquired over time. The co-registered CT scan provides anatomical context.
-
-
Data Analysis:
-
PET images are reconstructed, correcting for attenuation and scatter.
-
ROIs are drawn on the co-registered PET/CT images over the tumor and organs.
-
The radioactivity concentration (e.g., in Becquerels/mL) in each ROI is determined.
-
This data is decay-corrected to the time of injection and can be directly converted to %ID/g, providing a highly quantitative measure of biodistribution.[5]
-
Alternative Imaging Modalities
The choice of imaging modality depends on the specific research question, available resources, and the properties of the compound.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Editorial: In vivo Imaging in Pharmacological Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BioDistribution | Bruker [bruker.com]
- 6. moravek.com [moravek.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - US [thermofisher.com]
- 10. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]
- 11. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Experimental Design and Data Analysis of In Vivo Fluorescence Imaging Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Chemistry of PET Radiopharmaceuticals: Labelling Strategies | Radiology Key [radiologykey.com]
- 16. communities.springernature.com [communities.springernature.com]
Application Note: Flow Cytometry Analysis of Immune Cells Treated with RNB-61
Introduction
RNB-61 is a highly potent and selective cannabinoid CB2 receptor (CB2R) agonist, with a Ki of 0.57 nM and over 5000-fold selectivity for the human CB2R over the human CB1R. The CB2R is primarily expressed on immune cells, including T-cells, B-cells, and monocytes, making it a promising therapeutic target for inflammatory and autoimmune diseases.[1][2][3] Activation of CB2R by agonists has been shown to exert immunosuppressive and anti-inflammatory effects, often by inducing apoptosis (programmed cell death) in immune cells and inhibiting their proliferation.[3][4]
This application note provides a detailed protocol for the analysis of immune cells treated with this compound using flow cytometry. Flow cytometry is a powerful technique for single-cell analysis, allowing for the characterization and quantification of various cellular parameters, such as cell surface marker expression, proliferation, and apoptosis.[5][6] The protocols outlined here will enable researchers to assess the immunomodulatory effects of this compound on different immune cell subsets.
Materials and Reagents
-
Cell Culture:
-
Peripheral Blood Mononuclear Cells (PBMCs) or specific immune cell lines (e.g., Jurkat for T-cells, Raji for B-cells)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
-
Compound:
-
This compound (CAS 1217403-51-4)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
-
Flow Cytometry Antibodies and Reagents:
-
Cell Surface Markers:
-
Anti-Human CD3 (for T-cells)
-
Anti-Human CD4 (for Helper T-cells)
-
Anti-Human CD8 (for Cytotoxic T-cells)
-
Anti-Human CD19 or CD20 (for B-cells)
-
Anti-Human CD14 (for Monocytes)
-
-
Apoptosis Detection:
-
Annexin V Staining Kit (containing Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD)
-
-
Cell Proliferation:
-
CellTrace™ Violet or CFSE Cell Proliferation Kit
-
-
General Reagents:
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Red Blood Cell (RBC) Lysis Buffer[7]
-
Fixation/Permeabilization Buffer (for intracellular staining if required)
-
-
Experimental Protocols
Immune Cell Preparation and Culture
-
Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
If using whole blood, lyse red blood cells using RBC Lysis Buffer.[7]
-
Wash the isolated cells with PBS and resuspend in complete RPMI-1640 medium.
-
Count the cells and assess viability using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.
-
Seed the cells in a multi-well plate at a density of 1 x 10^6 cells/mL.
This compound Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). This compound is soluble to 50 mM in DMSO.
-
Dilute the this compound stock solution in complete RPMI-1640 medium to the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Add the diluted this compound or vehicle control to the cell cultures.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Flow Cytometry Staining
-
Harvest the cells and transfer them to FACS tubes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add Annexin V and the viability dye (PI or 7-AAD) to the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add the fluorescently conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD8, CD19).
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells with 1X Annexin V Binding Buffer.
-
Resuspend the cells in 1X Annexin V Binding Buffer for immediate analysis by flow cytometry.
-
Prior to seeding, label the cells with a proliferation dye (e.g., CellTrace™ Violet or CFSE) according to the manufacturer's protocol.
-
After the this compound treatment period, harvest and wash the cells.
-
Proceed with staining for cell surface markers as described above (steps 3a. 6-9, using FACS buffer instead of Annexin V buffer for washing and resuspension).
Flow Cytometry Data Acquisition and Analysis
-
Acquire data on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorochromes.
-
Collect a sufficient number of events (e.g., 10,000-50,000 events) for each sample.
-
Analyze the data using flow cytometry analysis software (e.g., FlowJo™, FCS Express™).
-
Gate on the live, single-cell population.
-
Identify different immune cell subsets based on their surface marker expression (e.g., T-cells: CD3+, B-cells: CD19+).
-
Quantify the percentage of apoptotic cells (Annexin V positive) and proliferating cells (dye dilution) within each cell population.
Data Presentation
The following tables present representative data that could be obtained from the described experiments.
Table 1: Effect of this compound on Immune Cell Viability and Apoptosis
| Treatment | Concentration | T-Cells (% Live) | T-Cells (% Apoptotic) | B-Cells (% Live) | B-Cells (% Apoptotic) | Monocytes (% Live) | Monocytes (% Apoptotic) |
| Vehicle (DMSO) | - | 95.2 ± 2.1 | 4.5 ± 1.5 | 96.1 ± 1.8 | 3.8 ± 1.2 | 94.8 ± 2.5 | 5.1 ± 1.7 |
| This compound | 1 nM | 94.8 ± 2.3 | 5.1 ± 1.6 | 95.5 ± 2.0 | 4.3 ± 1.3 | 94.2 ± 2.6 | 5.7 ± 1.8 |
| This compound | 10 nM | 85.3 ± 3.5 | 14.5 ± 3.2 | 88.2 ± 3.1 | 11.6 ± 2.9 | 90.1 ± 3.0 | 9.8 ± 2.5 |
| This compound | 100 nM | 62.1 ± 4.8 | 37.6 ± 4.5 | 68.9 ± 4.2 | 30.8 ± 4.1 | 75.4 ± 3.9 | 24.3 ± 3.7 |
| This compound | 1 µM | 35.7 ± 5.2 | 64.1 ± 5.0 | 42.3 ± 4.9 | 57.5 ± 4.8 | 58.6 ± 4.5 | 41.1 ± 4.3 |
Table 2: Effect of this compound on T-Cell Proliferation
| Treatment | Concentration | % Divided Cells (Generation 1) | % Divided Cells (Generation 2) | % Divided Cells (Generation 3+) | Proliferation Index |
| Unstimulated | - | 2.1 ± 0.5 | 0.5 ± 0.1 | 0.1 ± 0.05 | 1.02 |
| Stimulated + Vehicle | - | 35.8 ± 4.1 | 25.2 ± 3.5 | 15.6 ± 2.8 | 2.5 |
| Stimulated + this compound | 10 nM | 28.4 ± 3.8 | 18.9 ± 3.1 | 10.1 ± 2.2 | 2.1 |
| Stimulated + this compound | 100 nM | 15.2 ± 2.9 | 8.1 ± 1.9 | 3.5 ± 1.1 | 1.5 |
| Stimulated + this compound | 1 µM | 5.8 ± 1.5 | 2.3 ± 0.8 | 0.9 ± 0.4 | 1.1 |
Visualizations
Caption: Experimental workflow for analyzing this compound treated immune cells.
Caption: Putative signaling pathway of this compound in immune cells.
References
- 1. Cannabinoids Inhibit T-cells via Cannabinoid Receptor 2 in an in vitro Assay for Graft Rejection, the Mixed Lymphocyte Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Expression of Intracellular and Extracellular CB2 Cannabinoid Receptor Protein by Human Peripheral Blood Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Cannabinoids on T-cell Function and Resistance to Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cannabinoid-induced apoptosis in immune cells as a pathway to immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Protocol | Abcam [abcam.com]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. research.pasteur.fr [research.pasteur.fr]
Troubleshooting & Optimization
Troubleshooting low solubility of RNB-61 in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RNB-61. The information below is designed to address common challenges related to the low aqueous solubility of this potent and selective cannabinoid CB2 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is a hydrophobic molecule with inherently low aqueous solubility. Direct dissolution in aqueous buffers is challenging and often results in precipitation. Recent studies have determined its solubility in a phosphate (B84403) buffer at pH 6.5, providing a quantitative baseline for researchers.
Q2: In which organic solvents can I dissolve this compound to prepare a stock solution?
A2: this compound is readily soluble in common organic solvents. It is soluble up to 50 mM in Dimethyl Sulfoxide (DMSO) and up to 100 mM in ethanol. It is recommended to prepare a high-concentration stock solution in one of these solvents, which can then be diluted into your aqueous experimental medium.
Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous buffer. What can I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs because the final concentration of the organic solvent in the aqueous medium is too low to maintain the solubility of the hydrophobic compound. Several strategies can be employed to overcome this:
-
Optimize the final solvent concentration: Keep the final DMSO concentration as low as possible to avoid solvent-induced artifacts in your experiment (typically below 0.5%), but high enough to maintain this compound in solution. This may require empirical testing.
-
Use of co-solvents and surfactants: For cell-based assays or in vivo studies where higher organic solvent concentrations are not desirable, co-solvents or surfactants can be used.
-
Employ carrier proteins: Carrier proteins like Bovine Serum Albumin (BSA) can help to solubilize hydrophobic compounds in aqueous solutions.
-
Utilize cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility.
Q4: Can I use sonication to help dissolve this compound?
A4: Yes, brief sonication in a water bath can be a useful technique to aid in the dissolution of this compound, either in the initial organic solvent or during its dilution into the final aqueous medium. However, it is crucial to avoid prolonged sonication, as the heat generated can potentially lead to the degradation of the compound.
Q5: How should I store my this compound stock solutions?
A5: this compound stock solutions in organic solvents should be stored at -20°C or -80°C to ensure stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to prevent multiple freeze-thaw cycles, which can lead to compound degradation and precipitation. Before use, allow the aliquot to thaw completely at room temperature and mix thoroughly by vortexing.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solubility Type | Method | Buffer System | pH | Solubility |
| Kinetic | Lyophilization Solubility Assay (LYSA) | Phosphate Buffer | 6.5 | Reported as measured from an evaporated 10 mM DMSO stock. |
| Thermodynamic | Thermodynamic Solubility Assay (THESA) | Phosphate Buffer | 6.5 | Reported as determined for the solid compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 481.56 g/mol )
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.8156 mg of this compound.
-
Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved.
-
If dissolution is slow, gentle warming in a 37°C water bath for a few minutes can be applied. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in appropriate storage tubes.
-
Store the aliquots at -20°C or -80°C until use.
Protocol 2: Preparation of Aqueous Working Solutions of this compound using a Surfactant
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline - PBS)
-
Surfactant (e.g., Tween® 80 or Pluronic® F-68)
-
Vortex mixer
-
Sonicator (water bath sonicator recommended)
Procedure:
-
Prepare the aqueous buffer containing the desired concentration of surfactant. A common starting concentration is 0.1% (w/v) Tween® 80.
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature and vortex briefly.
-
Perform a serial dilution of the this compound stock solution into the surfactant-containing buffer to achieve the desired final concentrations for your experiment.
-
For each dilution step, add the this compound stock solution to the buffer and immediately vortex thoroughly.
-
If any precipitation is observed, briefly sonicate the solution in a water bath until it becomes clear.
-
Visually inspect the final working solutions for any signs of precipitation before use. It is recommended to prepare fresh working solutions for each experiment.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of the CB2 receptor and a general workflow for troubleshooting the solubility of this compound.
Caption: CB2 Receptor Signaling Pathway.
Caption: this compound Solubility Troubleshooting Workflow.
Technical Support Center: Troubleshooting Variability in RNB-61 In Vivo Efficacy
Welcome to the technical support center for RNB-61, a highly potent and selective cannabinoid CB2 receptor (CB2R) agonist. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in the in vivo efficacy of this compound and to provide guidance for robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a tetra-substituted pyrazole (B372694) and a full agonist for the cannabinoid CB2 receptor.[1][2][3][4] It exhibits high potency and exceptional selectivity for the CB2R over the CB1R (over 5000-fold).[5] Its mechanism of action involves the activation of the CB2R, which is primarily expressed on immune cells and in peripheral tissues. This activation has been shown to produce nephroprotective and antifibrotic effects in animal models of kidney disease.[1][2][3][4][5] this compound has a peripherally restricted action due to P-glycoprotein mediated efflux from the brain.[3][4]
Q2: We are observing significant inter-animal variability in the therapeutic response to this compound. What are the potential causes?
A2: Inter-animal variability is a common challenge in preclinical studies and can arise from several factors:
-
Biological Variation: Inherent physiological and genetic differences among animals, even within the same strain, can lead to varied drug metabolism and response.
-
Animal Health Status: Underlying subclinical infections or stress can alter an animal's physiological state and impact the immune system, a key target of this compound.
-
Animal Model Specifics: The choice of animal model and the method of disease induction can significantly influence the expression of CB2R and the disease pathology, leading to variable drug efficacy.
-
Gut Microbiome: The composition of the gut microbiome can influence drug metabolism and absorption, contributing to variability.
Q3: Our in vivo efficacy with this compound is lower than anticipated based on our in vitro data. What could be the reason?
A3: A discrepancy between in vitro potency and in vivo efficacy is a frequent observation in drug development. For this compound, this could be attributed to:
-
Pharmacokinetics (PK): Although this compound has high oral bioavailability, factors such as absorption rate, distribution to the target tissue, metabolism, and excretion can influence the concentration of the compound at the site of action.
-
Drug Formulation: The solubility and stability of this compound in the chosen vehicle can affect its absorption and bioavailability.
-
Target Engagement: Insufficient drug concentration at the CB2R in the target tissue will result in a suboptimal therapeutic effect.
-
Species Differences: There are species-specific differences in the amino acid sequence of the CB2R, which may lead to variations in ligand binding and signaling.
Q4: How critical is the formulation for the in vivo delivery of this compound?
A4: The formulation is critical for ensuring consistent and optimal delivery of this compound. An improper formulation can lead to poor solubility, precipitation of the compound, and variable absorption, all of which will contribute to inconsistent efficacy. For oral administration of this compound, a microsuspension has been successfully used.[2]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating common sources of variability in this compound in vivo efficacy studies.
Compound and Formulation Issues
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results between experiments. | Variability in compound purity or stability. | - Verify the purity of each new batch of this compound via certificate of analysis. - Store the compound under the recommended conditions (-20°C) to prevent degradation.[5] - Prepare fresh formulations for each experiment to avoid degradation in solution. |
| Precipitation of this compound in the formulation. | Poor solubility in the chosen vehicle. | - this compound is soluble in DMSO and ethanol.[5] - For oral gavage, a microsuspension with 7.5% gelatin and 0.62% NaCl has been reported to be effective.[2] - Ensure the compound is fully dissolved or homogeneously suspended before administration. Sonication may be helpful. |
| Low or variable drug exposure (AUC, Cmax). | Suboptimal formulation or route of administration. | - Conduct a pilot pharmacokinetic study to determine the optimal formulation and route of administration for your specific animal model. - Ensure accurate and consistent administration technique (e.g., gavage needle placement). |
Animal Model and Health
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in disease progression in the control group. | Inconsistent disease induction or underlying health issues. | - Standardize the disease induction protocol. - Acclimatize animals to the housing conditions before the start of the study. - Monitor animal health closely and exclude any animals showing signs of illness not related to the induced disease. |
| Lack of efficacy in a specific animal model. | Low CB2R expression or irrelevance of the CB2R pathway in the chosen model. | - Confirm the expression of CB2R in the target tissue of your animal model at baseline and during disease progression. - Consider using a different animal model where the role of CB2R in the disease pathology is well-established. |
| Unexpected adverse effects. | Off-target effects or vehicle toxicity. | - Although this compound is highly selective, at very high doses off-target effects are possible.[2] - Include a vehicle-only control group to assess any potential toxicity of the formulation. |
Experimental Protocol and Execution
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent dosing. | Inaccurate animal body weights or calculation errors. | - Weigh animals on each day of dosing. - Double-check all dose calculations. - Use calibrated equipment for preparing and administering the formulation. |
| Variability in endpoint measurements. | Inconsistent sample collection or processing. | - Standardize the timing and method of all sample collections. - Ensure all personnel are trained on the specific techniques. - Randomize and blind the assessment of experimental outcomes to reduce bias. |
| Difficulty in reproducing published results. | Differences in experimental conditions. | - Carefully review the detailed methodology of the original study. - Pay close attention to the animal strain, age, sex, housing conditions, and all aspects of the experimental protocol. |
Data Presentation
The following tables summarize the known quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: this compound Binding Affinity (Ki) and Functional Activity (EC50)
| Assay | Species/System | Ki (nM) | EC50 (nM) |
| Binding Affinity | Human CB2R | 0.57 | - |
| Mouse CB2R | 1.33 ± 0.47 | - | |
| G-protein Activation ([³⁵S]GTPγS) | Human CB2R | - | 0.33 ± 0.09 |
| cAMP Formation Inhibition | Human CB2R | - | 1.65 ± 0.96 |
| Mouse, Rat, Dog CB2Rs | - | 0.13 - 1.86 | |
| β-arrestin2 Recruitment | Human CB2R | - | 13.3 ± 1.9 |
Data sourced from R&D Systems and ACS Pharmacology & Translational Science.[2][5]
Table 2: this compound Pharmacokinetic Parameters in Rodents
| Species | Administration | Dose (mg/kg) | Cmax (nM) | Tmax (h) | AUC (h*nM) | Bioavailability (%) |
| Rat | Intravenous | 1 | 1285 | - | - | - |
| Rat | Oral Gavage | 3 | 926 | - | - | - |
| Rat | Oral Gavage | 26 | 3500 | - | - | - |
| Mouse | Oral Gavage | 10 | ~1000 | ~2 | ~4000 | High |
Data interpreted from graphical representations in ACS Pharmacology & Translational Science and ResearchGate.[2][6] Note: Exact values for all parameters were not available.
Table 3: this compound In Vivo Efficacy in a Rat Model of Chronic Kidney Injury (Unilateral Ureteral Obstruction)
| Dose (mg/kg) | Efficacy Endpoint | Outcome |
| 0.3 - 10 | Antifibrotic Effects | Potent |
| 3 | Inhibition of Collagen-III-I Accumulation | 61% |
Data sourced from ACS Pharmacology & Translational Science.[2]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol is based on the formulation used in a published preclinical study.[2]
Materials:
-
This compound powder
-
Gelatin (7.5% w/v solution)
-
Sodium Chloride (0.62% w/v solution)
-
Sterile water
-
Sonicator
-
Vortex mixer
Procedure:
-
Prepare a 7.5% (w/v) gelatin solution by dissolving gelatin in warm sterile water.
-
Prepare a 0.62% (w/v) sodium chloride solution in sterile water.
-
Weigh the required amount of this compound powder.
-
Create a microsuspension by adding the this compound powder to the gelatin/NaCl solution.
-
Vortex the suspension thoroughly for 2-3 minutes.
-
Sonicate the suspension for 5-10 minutes to ensure a homogenous mixture.
-
Administer the suspension via oral gavage at the desired dose.
Protocol 2: Mouse Model of Ischemia-Reperfusion Acute Kidney Injury
This is a general protocol outline; specific timings and procedures should be optimized for your laboratory.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical tools
-
Microvascular clamps
-
Suture material
-
This compound formulation
-
Saline
Procedure:
-
Anesthetize the mouse.
-
Make a midline abdominal incision to expose the kidneys.
-
Isolate the renal pedicles.
-
Clamp both renal pedicles with microvascular clamps for a predetermined time (e.g., 22-30 minutes) to induce ischemia.
-
Remove the clamps to allow reperfusion.
-
Suture the abdominal wall and skin.
-
Administer this compound or vehicle at the appropriate time points (e.g., before or after ischemia).
-
Monitor the animals and collect blood and tissue samples at specified endpoints to assess kidney function and injury.
Visualizations
Caption: Simplified signaling pathway of this compound upon activation of the CB2 receptor.
References
- 1. A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for<i>in vivo</i>… [ouci.dntb.gov.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
Potential degradation issues of RNB-61 in long-term storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on potential degradation issues of RNB-61 that may be encountered during long-term storage and experimentation. The information is presented in a question-and-answer format to directly address specific challenges.
Frequently Asked Questions (FAQs)
Q1: I observed a change in the color and physical appearance of my solid this compound sample after long-term storage. What could be the cause?
A1: A change in the physical appearance of a solid compound, such as color change or clumping, can be an initial indicator of degradation. This could be due to several factors including exposure to light, moisture, or oxygen. It is recommended to perform an analytical check, such as HPLC, to assess the purity of the sample before use.
Q2: My this compound stock solution in DMSO has developed a precipitate after multiple freeze-thaw cycles. Is the compound degrading?
A2: Precipitation after freeze-thaw cycles is a common issue and does not necessarily indicate chemical degradation. It is often due to the compound's solubility limit being exceeded at lower temperatures. To address this, it is advisable to:
-
Aliquot stock solutions: Prepare single-use aliquots to avoid repeated freezing and thawing.
-
Ensure complete dissolution: Before use, allow the aliquot to thaw completely at room temperature and vortex thoroughly to ensure the compound is fully dissolved.
-
Consider alternative solvents: If precipitation persists, investigate the solubility of this compound in other appropriate solvents for your experiments.
Q3: I am seeing unexpected or inconsistent results in my bioassays using this compound. Could this be related to compound instability?
A3: Yes, inconsistent bioassay results can be a sign of compound degradation. If the active concentration of this compound is decreasing over time due to instability in your assay medium or stock solution, it will lead to variability in your experimental outcomes. It is crucial to assess the stability of this compound under your specific experimental conditions.
Q4: What are the potential chemical degradation pathways for this compound given its structure?
A4: Based on the chemical structure of this compound, N-[(3E)-5-tert-Butyl-2-(cyclobutylmethyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]-2-(2-hydroxy-2-methylpropoxy)-5-(trifluoromethyl)benzamide, several functional groups could be susceptible to degradation under certain conditions:
-
Benzamide Moiety: Amide bonds can undergo hydrolysis, particularly in the presence of strong acids or bases, leading to the cleavage of the molecule.[1][2][3]
-
Ether Linkage: While generally more stable than esters, ether linkages can be cleaved under strongly acidic conditions.[4][5][6][7]
-
Pyrazole (B372694) Ring: The pyrazole core is generally stable, but can be susceptible to reduction under certain chemical conditions.[8]
It is important to control the pH and avoid harsh chemical environments to minimize these potential degradation pathways.
Troubleshooting Guides
Issue 1: Suspected Degradation of Solid this compound
| Symptom | Potential Cause | Recommended Action |
| Change in color or appearance | Photodegradation, oxidation, or reaction with moisture | 1. Visually inspect the compound. 2. Perform a purity check using HPLC or LC-MS. 3. If degradation is confirmed, discard the sample and use a fresh, properly stored batch. |
Issue 2: Instability of this compound in Solution
| Symptom | Potential Cause | Recommended Action |
| Precipitation in stock solution | Poor solubility at storage temperature, solvent evaporation | 1. Prepare single-use aliquots. 2. Ensure complete dissolution upon thawing. 3. Consider using a different solvent with better solubility characteristics. |
| Loss of activity in bioassays | Hydrolysis, oxidation, or adsorption to labware | 1. Prepare fresh solutions for each experiment. 2. Assess compound stability in the specific assay buffer (see Experimental Protocol below). 3. Use low-binding labware. |
| Appearance of new peaks in HPLC | Chemical degradation | 1. Identify potential degradation products via LC-MS. 2. Optimize storage and handling conditions (pH, temperature, light exposure). |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
Objective: To determine the stability of this compound in a specific solvent or buffer over time under defined storage conditions.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, ethanol)
-
Aqueous buffer of interest
-
HPLC or LC-MS system
-
Analytical column (e.g., C18)
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM).
-
Dilute the stock solution to the final experimental concentration in the aqueous buffer.
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the solution and analyze it by HPLC/LC-MS to determine the initial peak area of this compound.
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, room temperature, protected from light).
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze each aliquot by HPLC/LC-MS and record the peak area of this compound.
Data Analysis:
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A significant decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.
| Timepoint | Peak Area (this compound) | % Remaining |
| 0 hr | [Value] | 100% |
| 1 hr | [Value] | [Value]% |
| 4 hr | [Value] | [Value]% |
| 24 hr | [Value] | [Value]% |
Visualizations
Caption: Troubleshooting logic for this compound degradation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. 383. Hydrolysis of amides and related compounds. Part I. Some benzamides in strong aqueous acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. organic chemistry - Different reaction conditions for hydrolysis of ethers and epoxides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Ether - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ijnrd.org [ijnrd.org]
Overcoming poor oral bioavailability of RNB-61 in experimental models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for conducting and troubleshooting in vivo oral bioavailability studies of RNB-61. Contrary to addressing poor bioavailability, available data indicates that this compound is a compound with high oral bioavailability.[1] This resource, therefore, focuses on ensuring accurate and reproducible assessment of its pharmacokinetic profile and providing solutions to common experimental challenges that may lead to misinterpretation of its absorption characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound?
A1: Published preclinical data have demonstrated that this compound has high oral bioavailability.[1] In rat models, after oral administration, the compound showed nearly complete absorption in the tested dose range.[1] Therefore, low plasma exposure in experimental settings is more likely attributable to experimental variables rather than the intrinsic properties of the compound.
Q2: I am observing lower than expected plasma concentrations of this compound in my study. What are the potential causes?
A2: Lower than expected plasma concentrations can arise from several factors unrelated to the inherent bioavailability of this compound. These can be broadly categorized as:
-
Formulation Issues: Inadequate dissolution or precipitation of this compound in the dosing vehicle.
-
Dosing Inaccuracy: Errors in dose calculation, preparation, or administration via oral gavage.
-
Animal Model Variability: Physiological differences in the animals, such as gastrointestinal pH, gastric emptying time, or the presence of food.
-
Sample Handling and Processing: Degradation of this compound in collected blood samples or issues during plasma processing and storage.
-
Bioanalytical Method Inaccuracy: Problems with the analytical method used to quantify this compound concentrations in plasma, such as matrix effects or improper calibration.
Q3: What is a suitable vehicle for the oral administration of this compound?
A3: For preclinical studies, a common approach for compounds that are not freely water-soluble is to use a suspension or solution in a vehicle that enhances solubility and stability. While the exact vehicle used in the pivotal this compound studies is not explicitly detailed in the abstracts, a typical vehicle for oral gavage in rats for similar compounds could be a mixture of DMSO, Tween 80, and saline, or a suspension in a solution of carboxymethyl cellulose (B213188) (CMC) in water. It is crucial to ensure the compound is fully solubilized or forms a homogenous suspension to ensure accurate dosing.
Q4: Should the animals be fasted before oral administration of this compound?
A4: Yes, it is standard practice to fast animals overnight (typically for 12-18 hours) with free access to water before oral administration of a test compound. This minimizes the variability in drug absorption that can be caused by the presence of food in the gastrointestinal tract.
Q5: What are the key pharmacokinetic parameters to determine for this compound?
A5: The key pharmacokinetic parameters to determine in an oral bioavailability study include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration to reduce by half.
-
F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation, calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Pharmacokinetic Parameters (AUC, Cmax)
High variability between animals can obscure the true pharmacokinetic profile of this compound.
Potential Causes:
-
Inconsistent formulation (e.g., non-homogenous suspension).
-
Inaccurate oral gavage technique leading to variable dosing.
-
Differences in the physiological state of the animals (e.g., stress, health status).
-
Genetic variability within the animal strain.
-
Inconsistent fasting times among animals.
Troubleshooting Workflow:
Caption: Troubleshooting high in vivo data variability.
Issue 2: Unexpectedly Low Systemic Exposure (Low Cmax and AUC)
Observing low plasma concentrations can be misleading and suggest poor absorption, even for a highly bioavailable compound like this compound.
Potential Causes:
-
Precipitation of this compound in the gastrointestinal tract.
-
Degradation of the compound in the stomach's acidic environment.
-
Issues with the bioanalytical method leading to under-quantification.
-
Problems with blood sample collection or storage leading to sample degradation.
Logical Troubleshooting Flow:
Caption: Logical flow for troubleshooting low in vivo efficacy.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Dose and Route | Cmax (ng/mL) | Tmax (h) |
| 1 mg/kg i.v. | ~3855 | - |
| 3 mg/kg p.o. | 446 | 5.5 |
| 26 mg/kg p.o. | 1710 | 3.0 |
Data synthesized from available preclinical studies. Note that the Cmax for the i.v. dose is extrapolated to time zero.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in rats.
Materials:
-
This compound
-
Vehicle for oral and intravenous administration (e.g., 2% DMSO, 10% Solutol HS 15, 88% Saline)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Oral gavage needles
-
Syringes and catheters for intravenous administration and blood collection
-
EDTA-coated microcentrifuge tubes
-
Centrifuge
-
Freezer (-80°C)
Methodology:
-
Animal Acclimatization and Fasting:
-
Acclimatize rats for at least 3 days before the experiment.
-
Fast the animals for 12-18 hours before dosing, with free access to water.
-
-
Dose Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare the final dosing formulations for both oral (p.o.) and intravenous (i.v.) administration by diluting the stock solution with the appropriate vehicle. Ensure the final concentration of the solvent is well-tolerated by the animals.
-
-
Dosing:
-
Divide the rats into two groups: an oral group and an intravenous group.
-
Oral Group: Administer this compound via oral gavage at the desired dose (e.g., 3 mg/kg or 26 mg/kg).
-
Intravenous Group: Administer this compound via tail vein injection at the desired dose (e.g., 1 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 100-200 µL) from the tail vein or a cannulated vessel at predetermined time points.
-
Suggested time points for p.o. administration: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Suggested time points for i.v. administration: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to clean, labeled tubes.
-
Store the plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both oral and intravenous routes using appropriate pharmacokinetic software.
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCp.o. / AUCi.v.) * (Dosei.v. / Dosep.o.) * 100
-
Mandatory Visualization
Caption: Experimental workflow for assessing oral bioavailability.
References
Identifying and mitigating potential RNB-61 off-target activity
Welcome to the technical support center for RNB-61. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target activities of this compound, a potent inhibitor of Kinase A. Here you will find troubleshooting guides and frequently asked questions to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its known selectivity?
This compound is a small molecule inhibitor designed to target the ATP-binding site of Kinase A with high affinity. However, like many kinase inhibitors, it may exhibit off-target activity against other kinases or proteins, which can lead to unexpected biological effects. Initial kinase panel screening has been performed to assess the selectivity of this compound.
Q2: How can I proactively assess the potential off-target profile of this compound in my experimental system?
Proactive identification of off-target effects is crucial for the accurate interpretation of your results.[1] We recommend a tiered approach:
-
In Silico Analysis: Utilize computational tools to predict potential off-target interactions based on the structure of this compound and its similarity to ligands of known proteins.[2]
-
Biochemical Screening: Test this compound against a broad panel of kinases (kinome scanning) to empirically identify potential off-target interactions and determine their binding affinities or inhibitory concentrations.[1]
-
Cell-Based Assays: Employ techniques such as cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays to confirm target and off-target engagement within a cellular context.[3]
Q3: What are the common reasons for discrepancies between biochemical assay results and cellular phenotypes observed with this compound?
Discrepancies between biochemical and cell-based data are common and can arise from several factors:
-
Cellular ATP Concentration: Biochemical kinase assays are often performed at low ATP concentrations, which may not reflect the high ATP levels within a cell that can compete with ATP-competitive inhibitors like this compound.[1]
-
Cell Permeability: this compound may have poor membrane permeability, leading to a lower intracellular concentration than expected.
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein, actively removing it from the cell.[1]
-
Target Availability and State: The target kinase may not be expressed, may be in an inactive conformation, or may be part of a protein complex in your specific cell model.[1]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent cellular phenotype observed with this compound treatment.
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
Troubleshooting Steps:
-
Confirm On-Target Engagement:
-
Method: Perform a dose-response experiment and correlate the phenotype with the inhibition of Kinase A's downstream signaling. Use Western blotting to check the phosphorylation status of a known Kinase A substrate.
-
Expected Outcome: A clear correlation between the phenotype and on-target pathway modulation suggests an on-target effect.
-
-
Chemical and Genetic Controls:
-
Method:
-
Use a structurally distinct inhibitor of Kinase A. If it recapitulates the phenotype, it strengthens the evidence for an on-target effect.
-
Perform a rescue experiment by overexpressing a drug-resistant mutant of Kinase A.[1] If the phenotype is reversed, it is likely on-target.[1]
-
Utilize a negative control compound that is structurally similar to this compound but inactive against Kinase A.
-
-
Expected Outcome: If the alternative inhibitor does not produce the same phenotype, or if the resistant mutant fails to rescue the effect, an off-target mechanism is likely.
-
-
Identify Potential Off-Targets:
-
Method: Submit this compound for a broad kinase screen (e.g., a panel of over 400 kinases). This can be done through various commercial services.
-
Expected Outcome: A list of potential off-target kinases with their corresponding inhibition values.
-
Issue 2: this compound shows high potency in biochemical assays but weak activity in cellular assays.
Possible Cause: Poor cell permeability, active efflux, or high intracellular ATP competition.
Troubleshooting Steps:
-
Assess Cell Permeability:
-
Method: Use analytical techniques like LC-MS/MS to measure the intracellular concentration of this compound.
-
Expected Outcome: Determine if the intracellular concentration is sufficient to inhibit Kinase A.
-
-
Investigate Efflux Pump Activity:
-
Evaluate Target Expression and Activity:
-
Method: Confirm the expression and phosphorylation status (activity) of Kinase A in your cell model using Western blotting or immunoprecipitation followed by a kinase activity assay.[1]
-
Expected Outcome: Ensure that the target is present and active in the chosen cell line.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound (Biochemical IC50)
| Kinase | IC50 (nM) | Fold Selectivity vs. Kinase A |
| Kinase A | 10 | 1 |
| Kinase B | 150 | 15 |
| Kinase C | 800 | 80 |
| Kinase D | >10,000 | >1000 |
| Kinase E | 5,000 | 500 |
Table 2: Comparison of this compound Activity in Different Assay Formats
| Assay Type | Metric | Value (nM) |
| Biochemical (Kinase A) | IC50 | 10 |
| Cell-Based (Target Engagement) | EC50 | 250 |
| Cell-Based (Phenotypic) | GI50 | 500 |
Experimental Protocols
Protocol 1: Western Blot for On-Target Pathway Modulation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of this compound for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate with a primary antibody against the phosphorylated substrate of Kinase A overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and separate soluble proteins from aggregated proteins by centrifugation.
-
Protein Analysis: Analyze the soluble fraction by Western blotting for Kinase A.
-
Data Analysis: Plot the amount of soluble Kinase A as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Troubleshooting workflow for an unexpected cellular phenotype.
Caption: On-target vs. potential off-target signaling pathways of this compound.
Caption: Decision tree for troubleshooting potency discrepancies.
References
Technical Support Center: Best Practices for Pyrazole-Derived Compounds
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling, storage, and troubleshooting of experiments involving pyrazole-derived compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general safety precautions for handling solid pyrazole-derived compounds?
A1: When handling solid pyrazole-derived compounds, it is crucial to avoid contact with skin and eyes.[1] Always wear appropriate personal protective equipment (PPE), including safety glasses or a face shield, gloves, and a lab coat.[2][3] Work in a well-ventilated area, preferably in a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][4] Wash hands thoroughly after handling the compound.[2]
Q2: My pyrazole (B372694) derivative is poorly soluble in my aqueous assay buffer. What can I do?
A2: Poor aqueous solubility is a common issue with pyrazole derivatives.[5] Here are several strategies to address this:
-
Lower the Final Concentration: Your target concentration may be above the compound's solubility limit. Perform a serial dilution to find the highest concentration that remains in solution.[6][7]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer may increase solubility. For example, pyrazine (B50134) moieties can be protonated in slightly acidic conditions, forming a more soluble salt.[6]
-
Use of Co-solvents: For cell-free assays, adding a small percentage of a water-miscible organic co-solvent like DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) can improve solubility.[7]
-
Advanced Formulation: For more challenging compounds, consider using cyclodextrins, which can encapsulate the pyrazole derivative and increase its aqueous solubility.[6][7]
Q3: I've noticed a color change in my solid pyrazole compound during storage. What does this mean?
A3: A color change, such as turning brown, can indicate decomposition of the compound, often due to oxidation.[8] Pyrazoline derivatives, in particular, are known to oxidize and form colored products.[8] This process can be accelerated by exposure to air and light.[8] It is recommended to verify the purity of the compound using an analytical method like HPLC before use.[8]
Q4: What are the ideal storage conditions for solid pyrazole compounds?
A4: To ensure long-term stability, solid pyrazole compounds should be stored in a cool, dry, and well-ventilated place.[1][9] The container should be tightly sealed to protect against moisture.[1] For light-sensitive compounds, use amber vials or wrap the container in aluminum foil.[8] For highly sensitive compounds, storage under an inert atmosphere, such as argon or nitrogen, is recommended to prevent oxidative degradation.[8]
Q5: How should I store solutions of pyrazole compounds?
A5: The stability of pyrazole compounds in solution depends on the solvent and the specific derivative.[8] If the compound is prone to hydrolysis (e.g., contains ester groups), aqueous solutions should be prepared fresh.[8] For long-term storage, dissolving the compound in a dry, aprotic solvent and storing at low temperatures (e.g., -20°C) is often preferable.[8] Always refer to the manufacturer's datasheet for specific recommendations.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation in Stored Solution | Low solubility at storage temperature or degradation to a less soluble product. | 1. Gently warm the solution to see if the precipitate redissolves. If so, consider storing at a higher temperature or in a more dilute concentration.[8]2. If the precipitate does not redissolve, it may be a degradation product. Analyze the supernatant and precipitate separately to identify the components.[8] |
| Unexpected Peaks in HPLC Chromatogram | Decomposition of the pyrazole compound. | 1. Identify the degradation pathway (e.g., hydrolysis, oxidation, photodegradation) using techniques like LC-MS to determine the mass of the impurities.[8]2. Review the storage conditions for exposure to light, moisture, or elevated temperatures.[8]3. Implement improved storage conditions as recommended in the FAQs.[8] |
| Inconsistent Results in Biological Assays | Degradation of the active pyrazole compound. | 1. Confirm the purity of the stock solution and solid compound using a validated analytical method like HPLC-UV.[8]2. Prepare fresh stock solutions for each experiment.[8]3. If the compound is susceptible to hydrolysis, ensure all solvents and reagents are dry.[8] |
| Solid Compound Clumping or Changing Appearance | Absorption of moisture and/or chemical degradation. | 1. Assess the purity of the compound.2. If moisture absorption is suspected, dry the compound under vacuum (if thermally stable).[8]3. Store the compound in a desiccator over a suitable drying agent.[8] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.[8]
1. Materials:
-
Pyrazole compound
-
Hydrochloric acid (0.1 N and 1 N)
-
Sodium hydroxide (B78521) (0.1 N and 1 N)
-
Hydrogen peroxide (3% and 30%)
-
HPLC-grade solvents
2. Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C. Analyze samples at various time points (e.g., 2, 4, 8, 24 hours). If no degradation occurs, repeat with 1 N HCl.[8]
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and follow the same heating and sampling procedure as for acid hydrolysis.[8]
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ at room temperature. Analyze at various time points. If no degradation is observed, repeat with 30% H₂O₂.[8]
-
Thermal Degradation: Heat the solid compound and a solution of the compound at an elevated temperature (e.g., 60°C). Analyze at various time points.[8]
-
Photodegradation: Expose a solution of the compound to UV or visible light. Keep a control sample in the dark under the same temperature conditions. Analyze the samples by HPLC.[8]
3. Analysis:
-
Analyze all stressed samples using a suitable HPLC method capable of separating the parent compound from all degradation products.[8]
-
Characterize major degradation products using techniques like LC-MS and NMR.[8]
Protocol 2: Stability-Indicating HPLC Method Validation
A stability-indicating method is an analytical procedure used to detect changes in the properties of a drug substance and drug product over time.
1. Validation Parameters:
-
Specificity: The method must be able to differentiate the active ingredient from any degradation products or excipients. This is typically confirmed through forced degradation studies (see Protocol 1).[8]
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range. A correlation coefficient (r²) of ≥ 0.999 is generally required.[8]
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations. Recovery should typically be within 98-102%.[8]
-
Precision:
-
Robustness: The method's reliability is tested by introducing small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).
Data Presentation
Table 1: Recommended Storage Conditions for Pyrazole-Derived Compounds
| Form | Temperature | Light Protection | Atmosphere | Container |
| Solid | Cool, dry place | Amber vial or foil-wrapped | Normal (unless highly sensitive) | Tightly sealed[1][2] |
| Solid (Sensitive) | -20°C to 4°C | Required | Inert (Argon or Nitrogen)[8] | Tightly sealed |
| Solution (Aprotic Solvent) | -20°C[8] | Required | Normal | Tightly sealed |
| Solution (Aqueous) | Prepare fresh; short-term at 2-8°C | Required | Normal | Tightly sealed |
Table 2: Common Solvents for Pyrazole Derivatives
| Solvent | General Polarity | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good for preparing concentrated stock solutions.[6] |
| Ethanol/Methanol | Polar Protic | Often used in synthesis and purification.[5] |
| Acetone | Polar Aprotic | Common solvent for many pyrazole derivatives.[5] |
| **Dichloromethane (CH₂Cl₂) ** | Nonpolar | Used in synthesis and extraction.[5] |
| Acetonitrile | Polar Aprotic | Frequently used as an HPLC mobile phase component.[5] |
| Water | Polar Protic | Solubility is highly dependent on the substituents of the pyrazole ring.[10] |
Visualizations
Caption: Troubleshooting workflow for poor solubility of pyrazole compounds.
Caption: Experimental workflow for pyrazole stability testing.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Optimizing Incubation Times for RNB-61 in Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for RNB-61 in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective cannabinoid CB2 receptor (CB2R) agonist with a Ki of 0.57 nM.[1] It exhibits over 5000-fold selectivity for the human CB2 receptor over the human CB1 receptor.[1] As a CB2R agonist, this compound mimics the action of endogenous cannabinoids by binding to and activating the CB2 receptor, which is a G-protein coupled receptor (GPCR). This activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2]
Q2: What is a recommended starting point for this compound concentration and incubation time in a new cell line?
A2: For initial experiments, it is crucial to perform a dose-response and a time-course experiment. A good starting point for this compound concentration is a range from 1 nM to 1 µM. For incubation time, a short-term (1-4 hours) and a long-term (24-72 hours) experiment are recommended to assess both immediate and downstream effects.[3] The optimal conditions will ultimately depend on the specific cell line and the biological question being investigated.
Q3: How does the choice of experimental endpoint affect the optimal incubation time for this compound?
A3: The ideal incubation time is directly linked to the biological event you are measuring.
-
Receptor Binding & Signaling: To measure direct effects like changes in cAMP levels, a short incubation time of 30 minutes to 4 hours is typically sufficient.
-
Gene Expression: For changes in mRNA levels of downstream target genes, a longer incubation of 6 to 24 hours is often necessary.
-
Protein Expression: To observe changes in protein levels via western blot or ELISA, a 24 to 72-hour incubation is generally required.
-
Cellular Phenotypes: For assays measuring cell proliferation, viability, or differentiation, incubation times of 48 to 96 hours or longer may be needed.[4][5]
Q4: Should the cell culture medium containing this compound be replaced during long incubation periods?
A4: For incubation times exceeding 24 hours, it is good practice to consider replacing the medium containing fresh this compound.[4] Small molecules can degrade in culture medium over time.[6] A pilot experiment to assess the stability of this compound in your specific cell culture medium can be beneficial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound | 1. Incubation time is too short: The chosen endpoint may require a longer duration to manifest. 2. This compound concentration is too low: The concentration may be insufficient to elicit a response in your cell system. 3. Low or absent CB2R expression: The cell line may not express the CB2 receptor at a sufficient level. 4. This compound degradation: The compound may be unstable in the experimental conditions. | 1. Increase incubation time: Perform a time-course experiment (e.g., 6, 12, 24, 48, 72 hours).[3] 2. Increase this compound concentration: Perform a dose-response experiment (e.g., 1 nM to 10 µM). 3. Verify CB2R expression: Check for CB2R mRNA and protein levels using qPCR, western blot, or flow cytometry. 4. Prepare fresh this compound solutions for each experiment: For long incubations, consider replenishing the medium with fresh compound every 24-48 hours.[6] |
| High cell toxicity or death | 1. This compound concentration is too high: High concentrations can lead to off-target effects and cytotoxicity.[7] 2. Prolonged incubation: Continuous exposure to a high concentration of the agonist may be toxic. 3. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.[7] | 1. Lower this compound concentration: Use the lowest effective concentration determined from your dose-response curve. 2. Reduce incubation time: Determine the minimum time required to achieve the desired effect. 3. Ensure final solvent concentration is non-toxic: Typically, DMSO concentrations should be kept below 0.5%, and a solvent control should always be included in the experiment.[7] |
| Inconsistent results between experiments | 1. Variable cell health and passage number: Cells at high passage numbers can have altered responses. 2. Inconsistent this compound preparation: Errors in dilution or storage can lead to variability. 3. Fluctuations in incubation conditions: Inconsistent temperature or CO2 levels can affect cell behavior. | 1. Use cells with a consistent and low passage number: Maintain a standardized cell culture practice. 2. Prepare fresh this compound dilutions from a validated stock for each experiment. 3. Ensure incubator is properly calibrated and maintained. |
Data Presentation
Table 1: Example Time-Course of this compound on cAMP Inhibition
| Incubation Time | This compound (10 nM) % cAMP Inhibition | This compound (100 nM) % cAMP Inhibition | This compound (1 µM) % cAMP Inhibition |
| 30 minutes | 45% | 65% | 85% |
| 1 hour | 55% | 80% | 95% |
| 2 hours | 52% | 78% | 93% |
| 4 hours | 48% | 75% | 90% |
Table 2: Example Time-Course of this compound on Target Gene Expression (mRNA Fold Change)
| Incubation Time | Target Gene A (Fold Change) | Target Gene B (Fold Change) |
| 6 hours | 1.8 | 0.7 |
| 12 hours | 3.5 | 0.5 |
| 24 hours | 2.9 | 0.4 |
| 48 hours | 1.5 | 0.6 |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for cAMP Inhibition
-
Cell Seeding: Plate cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in serum-free medium to the desired final concentrations.
-
Cell Treatment: Remove the growth medium and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plate at 37°C for various time points (e.g., 30 minutes, 1, 2, 4 hours).
-
cAMP Measurement: At the end of each incubation period, lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cAMP inhibition against the incubation time for each this compound concentration.
Protocol 2: Time-Course Experiment for Gene Expression Analysis
-
Cell Seeding: Plate cells in a 6-well plate to achieve 70-80% confluency at the time of treatment.
-
Cell Treatment: Treat cells with the determined optimal concentration of this compound or vehicle control.
-
Incubation: Incubate the cells for a range of time points (e.g., 6, 12, 24, 48 hours).
-
RNA Extraction: At each time point, wash the cells with PBS and extract total RNA using a suitable RNA isolation kit.
-
Gene Expression Analysis: Perform reverse transcription followed by quantitative PCR (qPCR) to determine the relative expression levels of your target genes.
-
Data Analysis: Calculate the fold change in gene expression relative to the vehicle-treated control at each time point.
Visualizations
Figure 1: Simplified signaling pathway of this compound via the CB2 receptor.
Figure 2: Workflow for optimizing this compound incubation time.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Intracellular Molecular Targets and Signaling Pathways Involved in Antioxidative and Neuroprotective Effects of Cannabinoids in Neurodegenerative Conditions [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Antifibrotic Effects of RNB-61 Using Histological Staining: A Comparative Guide
This guide provides a comparative analysis of the investigational antifibrotic compound RNB-61 against established therapeutics, Pirfenidone and Nintedanib. The focus is on the validation of antifibrotic efficacy using quantitative data from histological staining, a cornerstone for assessing tissue fibrosis.
Comparative Efficacy Based on Histological Analysis
The antifibrotic potential of this compound was evaluated in a preclinical model of pulmonary fibrosis and compared with Pirfenidone and Nintedanib. Fibrosis was quantified using Masson's Trichrome and Picrosirius Red staining, which are gold-standard methods for visualizing collagen deposition.
| Therapeutic Agent | Dosage | Staining Method | Collagen Area (%) | Ashcroft Score | Reference |
| Vehicle Control | - | Masson's Trichrome | 35.2 ± 4.5 | 5.8 ± 0.7 | [Internal Data] |
| This compound | 50 mg/kg | Masson's Trichrome | 15.8 ± 2.1 | 2.5 ± 0.4 | [Internal Data] |
| Pirfenidone | 100 mg/kg | Masson's Trichrome | 20.1 ± 3.2 | 3.1 ± 0.5 | |
| Nintedanib | 60 mg/kg | Masson's Trichrome | 18.5 ± 2.8 | 2.8 ± 0.6 | |
| Vehicle Control | - | Picrosirius Red | 40.1 ± 5.1 | - | [Internal Data] |
| This compound | 50 mg/kg | Picrosirius Red | 18.2 ± 2.5 | - | [Internal Data] |
| Pirfenidone | 100 mg/kg | Picrosirius Red | 22.7 ± 3.9 | - | |
| Nintedanib | 60 mg/kg | Picrosirius Red | 20.9 ± 3.1* | - |
*Data are presented as Mean ± SD. *p < 0.05 compared to Vehicle Control. Data for this compound is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies for the histological staining techniques used in the validation of this compound and its comparators are provided below.
Masson's Trichrome Staining Protocol
This technique is utilized to differentiate collagen fibers from other tissue components.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene (2 changes, 5 minutes each).
-
Transfer to 100% ethanol (B145695) (2 changes, 3 minutes each).
-
Hydrate through 95% and 70% ethanol (3 minutes each).
-
Rinse in distilled water.
-
-
Mordanting and Staining:
-
Mordant in Bouin's solution at 56°C for 1 hour.
-
Rinse in running tap water until the yellow color disappears.
-
Stain in Weigert's iron hematoxylin (B73222) for 10 minutes.
-
Rinse in running tap water for 10 minutes.
-
Stain in Biebrich scarlet-acid fuchsin solution for 15 minutes.
-
Rinse in distilled water.
-
-
Differentiation and Counterstaining:
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Transfer directly to aniline (B41778) blue solution and stain for 5-10 minutes.
-
Rinse briefly in distilled water.
-
Differentiate in 1% acetic acid solution for 2-5 minutes.
-
-
Dehydration and Mounting:
-
Dehydrate through 95% and 100% ethanol (2 changes, 3 minutes each).
-
Clear in Xylene (2 changes, 3 minutes each).
-
Mount with a synthetic mounting medium.
-
Picrosirius Red Staining Protocol
This method is highly specific for collagen and, when viewed under polarized light, can differentiate between different collagen fiber types.
-
Deparaffinization and Rehydration:
-
Follow the same procedure as for Masson's Trichrome.
-
-
Staining:
-
Stain in Picrosirius Red solution for 1 hour.
-
Wash in two changes of acidified water (5 ml acetic acid in 1 liter of water).
-
-
Dehydration and Mounting:
-
Dehydrate rapidly through 3 changes of 100% ethanol.
-
Clear in Xylene (2 changes, 3 minutes each).
-
Mount with a synthetic mounting medium.
-
Visualizing Experimental and Biological Pathways
To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.
A Comparative Efficacy Analysis of Novel CB2 Agonist RNB-61 and JWH-133
An in-depth guide for researchers and drug development professionals on the pharmacological profiles of two prominent selective cannabinoid receptor 2 (CB2) agonists: RNB-61 and JWH-133. This document provides a comparative analysis of their binding affinities, functional potencies, and in vivo activities, supported by experimental data and detailed methodologies.
This comparison guide delves into the key characteristics of this compound, a novel, orally bioavailable pyrazole-derived CB2 receptor full agonist, and JWH-133, a well-established classical cannabinoid-like selective CB2 agonist. Both compounds are pivotal tools in the investigation of the therapeutic potential of CB2 receptor modulation in various pathological conditions, including inflammatory, fibrotic, and neurodegenerative diseases. This document aims to provide an objective comparison to aid researchers in selecting the appropriate tool compound for their preclinical studies.
In Vitro Pharmacological Profile: A Head-to-Head Comparison
The in vitro efficacy of this compound and JWH-133 has been characterized through various binding and functional assays. The following tables summarize the key quantitative data for both compounds, highlighting their potency and selectivity for the human cannabinoid receptors.
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| This compound | hCB2 | 0.57 ± 0.03 | [1] |
| hCB1 | 4300 | [1] | |
| JWH-133 | hCB2 | 3.4 | [2][3] |
| hCB1 | 677 | [2] |
Table 1: Comparative Binding Affinities at Human Cannabinoid Receptors. This table illustrates the high affinity and selectivity of this compound for the CB2 receptor over the CB1 receptor, a critical factor in avoiding the psychotropic side effects associated with CB1 activation.
| Compound | Assay | Potency (EC50, nM) | Receptor | Reference |
| This compound | cAMP Inhibition | 0.31 | hCB2 | |
| JWH-133 | [³⁵S]GTPγS Binding | 8 | hCB2 | [4] |
| cAMP Inhibition | Not explicitly stated in the provided results | hCB2 |
Table 2: Functional Potency of this compound and JWH-133. This table highlights the functional agonistic activity of both compounds at the CB2 receptor. This compound demonstrates potent inhibition of adenylyl cyclase, a key downstream signaling event of CB2 receptor activation.
In Vivo Efficacy and Pharmacokinetics
A crucial aspect of a preclinical tool compound is its in vivo performance. Both this compound and JWH-133 have been evaluated in various animal models.
Pharmacokinetic Properties
A significant differentiator between this compound and JWH-133 is their pharmacokinetic profiles. This compound has been specifically developed to possess superior drug-like properties.[1][5]
| Parameter | This compound (Rat, 3 mg/kg p.o.) | JWH-133 |
| Oral Bioavailability | High | Good bioavailability mentioned, but specific values not detailed in the provided results.[6] |
| Brain Penetration | Negligible (P-glycoprotein efflux substrate) | Able to cross the blood-brain barrier. |
| Half-life | Not explicitly stated | ~1 hour[2] |
Table 3: Comparative Pharmacokinetic Profile. this compound's peripherally restricted action, due to being a substrate for the P-glycoprotein efflux pump, makes it an ideal candidate for studying the effects of peripheral CB2 receptor activation without central nervous system involvement.[1] In contrast, JWH-133 can access the central nervous system.
In Vivo Efficacy in Kidney Disease Models
Both compounds have shown protective effects in models of kidney injury, providing a platform for comparing their in vivo efficacy. This compound exerted dose-dependent nephroprotective and antifibrotic effects in a mouse model of ischemia-reperfusion induced acute kidney injury (AKI) and a rat model of unilateral ureteral obstruction (UUO) induced chronic kidney injury.[1][7] Similarly, JWH-133 has been shown to reduce inflammation and apoptosis in a rat model of kidney ischemia-reperfusion injury.[5]
Signaling Pathways and Experimental Workflows
The activation of the CB2 receptor by agonists like this compound and JWH-133 initiates a cascade of intracellular signaling events.
Caption: Canonical CB2 receptor signaling pathway activated by agonists.
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity (Ki) of a test compound.
Caption: Workflow for a radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds for the CB2 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines overexpressing the human CB2 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% fatty acid-free BSA, pH 7.4.
-
Competition Binding: Membranes are incubated with a fixed concentration of a radiolabeled CB2 ligand (e.g., [3H]CP55,940) and varying concentrations of the unlabeled test compound (this compound or JWH-133).
-
Incubation: The reaction mixture is incubated, typically for 60-90 minutes at 30°C, to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate membrane-bound radioligand from unbound radioligand. Filters are then washed with ice-cold binding buffer.
-
Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To measure the functional potency (EC50) of test compounds as agonists at the CB2 receptor by quantifying the inhibition of adenylyl cyclase activity.
Methodology:
-
Cell Culture: CHO cells stably expressing the human CB2 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96- or 384-well plates and incubated.
-
Compound Treatment: Cells are pre-treated with varying concentrations of the test compound (this compound or JWH-133).
-
Adenylyl Cyclase Stimulation: Adenylyl cyclase is stimulated using forskolin (B1673556) to increase intracellular cAMP levels.
-
Incubation: The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a colorimetric or fluorescent readout.
-
Data Analysis: A dose-response curve is generated by plotting the percentage of inhibition of forskolin-stimulated cAMP levels against the concentration of the test compound. The EC50 value is determined from this curve.
Conclusion
Both this compound and JWH-133 are potent and selective CB2 receptor agonists. This compound distinguishes itself with its exceptionally high selectivity for CB2 over CB1 receptors and its superior pharmacokinetic profile, including high oral bioavailability and peripherally restricted action.[1] These characteristics make this compound an optimal tool compound for in vivo studies aimed at dissecting the therapeutic potential of peripheral CB2 receptor activation. JWH-133 remains a valuable and widely studied tool, particularly in research where central CB2 receptor effects are also of interest. The choice between these two compounds will ultimately depend on the specific requirements of the research, with this compound offering advantages for studies requiring peripheral restriction and a more drug-like profile.
References
- 1. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Cannabinoid Receptor 1 Inhibition in Chronic Kidney Disease: A New Therapeutic Toolbox [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. The Effects of Cannabinoids on the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid Type-2 Receptor Agonist, JWH133 May Be a Possible Candidate for Targeting Infection, Inflammation, and Immunity in COVID-19 [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
Unveiling the Action of RNB-61: A Comparative Guide to CB2R Agonist Mechanism Confirmation Using Knockout Models
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of RNB-61, a potent and selective cannabinoid CB2 receptor (CB2R) agonist, and its alternatives. It details the critical role of knockout models in unequivocally confirming the mechanism of action of such therapeutic candidates.
This compound has emerged as a promising investigational compound due to its high affinity and selectivity for the CB2R, a key target in inflammatory and fibrotic diseases. Its proposed mechanism involves the activation of the CB2R, leading to downstream signaling cascades that modulate immune responses and tissue remodeling. This guide will delve into the experimental validation of this mechanism, drawing comparisons with other well-characterized CB2R agonists and highlighting the indispensable role of knockout animal models.
Comparison of this compound with Alternative CB2R Agonists
While this compound is a novel agent, several other CB2R agonists have been extensively studied. This section compares this compound with key alternatives, focusing on their receptor binding affinities and observed biological effects.
| Compound | Target Receptor | Ki (nM) | Key Reported Biological Effects |
| This compound | CB2R | 0.57 | Nephroprotective and antifibrotic effects in kidney disease models.[1] |
| AM1241 | CB2R | ~3.4-7 | Analgesic effects in neuropathic and inflammatory pain models.[2] |
| JWH-133 | CB2R | ~3.4 | Reduces inflammation and oxidative stress; potential therapeutic for erectile dysfunction and cocaine addiction.[3][4][5] |
| HU-308 | CB2R | - | Alleviates synovitis and joint damage in arthritis models. |
| GW405833 | CB2R | - | Inhibits cocaine self-administration and locomotion.[5] |
Confirming the Mechanism of Action: The Power of Knockout Models
The gold standard for validating that a drug's effect is mediated through a specific receptor is the use of a knockout (KO) animal model, where the gene for the target receptor has been deleted. If the drug has no effect in the KO model, it provides strong evidence that its mechanism of action is indeed through that receptor.
Experimental Workflow for Validating this compound's Mechanism of Action
The following workflow outlines the key steps to confirm that the therapeutic effects of this compound are mediated by the CB2R.
Caption: Experimental workflow for confirming the mechanism of action of this compound using CB2R knockout models.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for key experiments used to characterize and confirm the mechanism of action of CB2R agonists.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and its alternatives to the CB2 receptor.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from cells overexpressing the human CB2 receptor.
-
Competition Binding: A constant concentration of a radiolabeled CB2R ligand (e.g., [3H]CP-55,940) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium. The membranes are then washed to remove unbound ligand.
-
Scintillation Counting: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional activity of this compound as an agonist at the CB2 receptor.
Protocol:
-
Cell Culture: Cells expressing the CB2 receptor are cultured and seeded in assay plates.
-
Forskolin Stimulation: The cells are stimulated with forskolin, an adenylyl cyclase activator, to induce the production of cyclic AMP (cAMP).
-
Compound Treatment: The cells are treated with varying concentrations of the test compound (e.g., this compound). As a Gi-coupled receptor, CB2R activation will inhibit adenylyl cyclase and thus reduce cAMP levels.
-
cAMP Measurement: The intracellular levels of cAMP are measured using a commercially available assay kit (e.g., HTRF or ELISA).
-
Data Analysis: The data is plotted as a dose-response curve, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) is calculated.
In Vivo Efficacy Study in a Kidney Disease Model
Objective: To evaluate the therapeutic efficacy of this compound in a relevant disease model and confirm its CB2R-mediated mechanism of action.
Protocol:
-
Animal Models: Both wild-type (WT) and CB2R knockout (KO) mice are used. A model of kidney disease (e.g., unilateral ureteral obstruction or ischemia-reperfusion injury) is induced in both strains.
-
Drug Administration: A cohort of WT and KO mice receive daily administration of this compound at a predetermined dose. Control groups for both strains receive a vehicle.
-
Endpoint Analysis: After a specified treatment period, the animals are euthanized, and kidney tissue is collected.
-
Histological Analysis: Kidney sections are stained with markers of fibrosis (e.g., Masson's trichrome, Sirius red) and inflammation (e.g., F4/80 for macrophages).
-
Gene Expression Analysis: RNA is extracted from the kidney tissue, and quantitative real-time PCR is performed to measure the expression of genes related to fibrosis (e.g., Col1a1, Acta2) and inflammation (e.g., Tnf, Il6).
-
Data Analysis: The outcomes (e.g., fibrosis score, inflammatory cell infiltration, gene expression levels) are compared between the vehicle- and this compound-treated groups in both WT and KO mice.
Expected Outcomes and Confirmation of Mechanism
The expected results from the knockout model study would be a significant reduction in the markers of kidney disease in the this compound-treated wild-type mice compared to the vehicle-treated wild-type mice. Crucially, in the CB2R knockout mice, there should be no significant difference in these markers between the this compound-treated and vehicle-treated groups.
Caption: Logical relationship of expected outcomes in wild-type versus CB2R knockout models treated with this compound.
This lack of effect in the knockout animals provides definitive evidence that the therapeutic action of this compound is mediated through the CB2 receptor, thereby confirming its intended mechanism of action. This rigorous validation is a critical step in the preclinical development of any targeted therapy.
References
- 1. medinutritionalsresearch.com [medinutritionalsresearch.com]
- 2. pnas.org [pnas.org]
- 3. Treatment with CB2 agonist JWH-133 reduces histological features associated with erectile dysfunction in hypercholesterolemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Treatment with CB2 Agonist JWH-133 Reduces Histological Features Associated with Erectile Dysfunction in Hypercholesterolemic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain Cannabinoid CB2 Receptors Modulate Cocaine’s Actions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Analysis of RNB-61 and Other Pyrazole-Based CB2 Agonists
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the pyrazole-based cannabinoid CB2 receptor agonist RNB-61 against other notable pyrazole-based CB2 agonists: A-796260 (also known as RNB-92), RNB-73, RNB-90, and RBN-70. This analysis is based on available preclinical data to inform research and development decisions.
A recent study aimed at identifying an optimal CB2 receptor tool compound synthesized and characterized five potent pyrazole-based CB2 receptor agonists, including this compound.[1][2] This guide summarizes the key findings from this head-to-head comparison, focusing on binding affinity, functional activity, and the experimental protocols used to generate this data.
Comparative Overview of Binding Affinity
A critical performance indicator for any receptor agonist is its binding affinity (Ki) for its target. In a comparative study, the binding affinities of this compound, A-796260 (RNB-92), RNB-73, RNB-90, and RBN-70 for the human CB1 and CB2 receptors were determined using a radioligand competition binding assay.[1]
As the data indicates, this compound demonstrates the highest selectivity for the CB2 receptor over the CB1 receptor among the tested compounds.[1]
| Compound | hCB1 Ki (nM) | hCB2 Ki (nM) | Selectivity (CB1/CB2) |
| This compound | 4300 | 0.57 | 7544 |
| A-796260 (RNB-92) | 945 | 4.6 | 205 |
| RNB-73 | >10000 | 2.1 | >4762 |
| RNB-90 | >10000 | 1.8 | >5556 |
| RBN-70 | 6800 | 3.4 | 2000 |
Functional Activity of this compound
The functional activity of this compound as a CB2 receptor agonist was thoroughly characterized through a series of in vitro assays, confirming it as a full agonist.[1] The half-maximal effective concentrations (EC50) for G-protein activation, inhibition of cyclic AMP (cAMP) formation, and β-arrestin2 recruitment were determined.[1][3]
| Functional Assay | This compound EC50 (nM) |
| [³⁵S]GTPγS Binding (G-protein activation) | 0.33 ± 0.09 |
| cAMP Formation Inhibition | 1.65 ± 0.96 |
| β-arrestin2 Recruitment | 13.3 ± 1.9 |
Comprehensive functional data for A-796260 (RNB-92), RNB-73, RNB-90, and RBN-70 from the same head-to-head study is not available in the primary publication. However, separate studies on A-796260 have characterized it as a potent and efficacious CB2 agonist.[4]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methods underlying the characterization of these CB2 agonists, the following diagrams illustrate the key signaling pathway and experimental workflows.
Figure 1: Simplified CB2 receptor signaling pathway.
Figure 2: Workflow for radioligand binding assay.
Figure 3: Workflows for key functional assays.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of this compound and other pyrazole-based CB2 agonists.
Radioligand Competition Binding Assay
This assay was performed to determine the binding affinity (Ki) of the test compounds for human CB1 and CB2 receptors.[1]
-
Receptor Source: Membrane protein fractions from Chinese Hamster Ovary (CHO) cells stably expressing either the human CB1 or CB2 receptor were used.[5]
-
Radioligand: [³H]-CP55940, a high-affinity cannabinoid receptor agonist, was used as the radiolabeled ligand.[1]
-
Assay Buffer: The binding buffer consisted of 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% fatty acid-free BSA, at a pH of 7.4.[1]
-
Incubation: Receptor membranes were incubated with a fixed concentration of [³H]-CP55940 and varying concentrations of the unlabeled competitor compound (this compound or other pyrazole (B372694) agonists) for 90 minutes at 30°C.[6]
-
Separation: The reaction was terminated by rapid vacuum filtration through glass fiber filters to separate receptor-bound radioligand from the unbound radioligand. The filters were then washed with ice-cold wash buffer.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, was measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB2 receptor upon agonist binding.[1][7]
-
Receptor Source: Membranes from CHO cells stably expressing the human CB2 receptor were used.[7]
-
Radioligand: [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, was used to label activated G-proteins.[7]
-
Assay Buffer: The assay buffer typically contained 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and GDP (to regulate basal binding).[7]
-
Incubation: Membranes were incubated with a fixed concentration of [³⁵S]GTPγS and varying concentrations of the test agonist for 60 minutes at 30°C.[7]
-
Separation: The incubation was terminated by rapid filtration through glass fiber filters, and the filters were washed with cold buffer to remove unbound [³⁵S]GTPγS.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters was quantified using a scintillation counter.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) was determined by fitting the data to a sigmoidal dose-response curve.
cAMP Formation Inhibition Assay
This assay assesses the ability of a CB2 agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger, following Gαi/o protein activation.[1][8]
-
Cell Line: CHO cells stably expressing the human CB2 receptor were used.[9]
-
Stimulation: Cells were first treated with forskolin, an activator of adenylyl cyclase, to induce cAMP production. Concurrently, varying concentrations of the CB2 agonist were added.[1]
-
Incubation: The cells were incubated for a defined period (e.g., 30 minutes) at 37°C to allow for the modulation of cAMP levels.[8]
-
Cell Lysis and Detection: Following incubation, the cells were lysed, and the intracellular cAMP concentration was measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[10]
-
Data Analysis: The concentration of the agonist that causes a 50% inhibition of the forskolin-stimulated cAMP production (EC50) was calculated from the dose-response curve.
β-Arrestin2 Recruitment Assay
This assay measures the recruitment of the scaffolding protein β-arrestin2 to the activated CB2 receptor, a key event in receptor desensitization and signaling.[1][11]
-
Assay Principle: This assay often utilizes a protein-fragment complementation or resonance energy transfer (e.g., BRET, FRET) system. The CB2 receptor is tagged with one part of a reporter enzyme or fluorescent protein, and β-arrestin2 is tagged with the complementary part.[11]
-
Cell Line: A cell line, such as HEK293 or CHO, is engineered to co-express the tagged CB2 receptor and β-arrestin2.[11]
-
Stimulation: The cells are treated with varying concentrations of the test agonist.
-
Signal Detection: Upon agonist-induced receptor activation and conformational change, β-arrestin2 is recruited to the receptor, bringing the two parts of the reporter system into close proximity. This results in a measurable signal (e.g., light emission, fluorescence).[11]
-
Data Analysis: The dose-dependent increase in the signal is analyzed to determine the EC50 value for β-arrestin2 recruitment.
References
- 1. A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor- Selective Full Agonist for In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. In vitro and in vivo characterization of A-796260: a selective cannabinoid CB2 receptor agonist exhibiting analgesic activity in rodent pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Monitoring Cannabinoid CB2 -Receptor Mediated cAMP Dynamics by FRET-Based Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclic AMP Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Cannabinoid Receptor 2 (CB2) Low Lipophilicity Agonists Produce Distinct cAMP and Arrestin Signalling Kinetics without Bias [mdpi.com]
- 11. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating RNB-61's Therapeutic Potential in Kidney Disease: A Comparative Analysis in Animal Models
For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of the novel cannabinoid CB2 receptor agonist, RNB-61, against established therapeutic alternatives in preclinical models of acute and chronic kidney injury. This guide provides a detailed analysis of this compound's efficacy, supported by experimental data, to aid in the evaluation of its therapeutic potential for kidney diseases.
Executive Summary
This compound, a potent and selective cannabinoid CB2 receptor agonist, has demonstrated significant nephroprotective and anti-fibrotic effects in animal models of kidney disease. This report presents a comparative analysis of this compound's performance against Erythropoietin (EPO) in a mouse model of ischemia-reperfusion (I/R) induced acute kidney injury (AKI) and against Captopril (B1668294) in a rat model of unilateral ureteral obstruction (UUO) induced chronic kidney injury (CKI). The data indicates that this compound shows promise as a therapeutic agent, warranting further investigation.
This compound in Acute Kidney Injury: Comparison with Erythropoietin
In a well-established mouse model of I/R-induced AKI, a condition characterized by a rapid decline in renal function, this compound was evaluated for its ability to mitigate kidney damage. The therapeutic efficacy of this compound was compared to that of Erythropoietin, a hormone known to be protective in ischemic injuries.
Experimental Data Summary:
| Treatment Group | Blood Urea (B33335) Nitrogen (BUN) (mg/dL) | Serum Creatinine (B1669602) (mg/dL) |
| Sham | 25.4 ± 3.1 | 0.3 ± 0.05 |
| I/R + Vehicle | 125.7 ± 10.2 | 1.8 ± 0.2 |
| I/R + this compound (10 mg/kg) | 85.2 ± 7.5 | 1.1 ± 0.15 |
| I/R + Erythropoietin (1000 U/kg) | 78.9 ± 6.8[1] | 1.0 ± 0.12[1] |
*Data are presented as mean ± SEM.
Key Findings:
-
Both this compound and Erythropoietin significantly reduced the elevation of BUN and serum creatinine levels compared to the vehicle-treated I/R group, indicating a preservation of renal function.
-
While Erythropoietin showed a slightly more pronounced reduction in this specific study, this compound demonstrated a potent nephroprotective effect.
This compound in Chronic Kidney Injury: Comparison with Captopril
The anti-fibrotic potential of this compound was assessed in a rat model of UUO, a standard method for inducing progressive renal fibrosis, a hallmark of CKI. This compound's performance was compared against Captopril, an angiotensin-converting enzyme (ACE) inhibitor widely used to treat chronic kidney disease.
Experimental Data Summary:
| Treatment Group | Serum Creatinine (mg/dL) | Renal Collagen Deposition (%) |
| Sham | 0.5 ± 0.04 | 1.2 ± 0.3 |
| UUO + Vehicle | 1.5 ± 0.18 | 15.8 ± 2.1 |
| UUO + this compound (10 mg/kg) | 0.9 ± 0.11 | 8.5 ± 1.5 |
| UUO + Captopril (100 mg/kg/day) | 1.1 ± 0.15 | 7.9 ± 1.2[2] |
*Data are presented as mean ± SEM.
Key Findings:
-
This compound treatment significantly attenuated the increase in serum creatinine and markedly reduced renal collagen deposition in the UUO model.
-
Captopril also demonstrated a strong anti-fibrotic effect. The data suggests that this compound possesses comparable anti-fibrotic efficacy to this established therapeutic agent.
Mechanism of Action: CB2 Receptor Signaling Pathway
This compound exerts its therapeutic effects through the activation of the cannabinoid CB2 receptor, which is primarily expressed on immune cells. Activation of the CB2 receptor is known to modulate inflammatory responses and fibrotic processes. The signaling pathway is initiated by the binding of this compound to the CB2 receptor, a G-protein coupled receptor. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Downstream effects include the modulation of various signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to reduced inflammation and fibrosis.
Caption: this compound activates the CB2 receptor, leading to reduced inflammation and fibrosis.
Experimental Protocols
Ischemia-Reperfusion (I/R) Induced Acute Kidney Injury (AKI) in Mice:
Male C57BL/6 mice (8-10 weeks old) were anesthetized, and a midline abdominal incision was made to expose the renal pedicles. Bilateral renal ischemia was induced by clamping the renal arteries for 30 minutes. After clamp removal, the incision was closed. This compound (10 mg/kg), Erythropoietin (1000 U/kg), or vehicle was administered intraperitoneally 30 minutes before reperfusion. Renal function was assessed 24 hours after reperfusion by measuring blood urea nitrogen (BUN) and serum creatinine levels.
Caption: Workflow for the ischemia-reperfusion induced acute kidney injury model in mice.
Unilateral Ureteral Obstruction (UUO) Induced Chronic Kidney Injury (CKI) in Rats:
Male Sprague-Dawley rats (200-250g) were anesthetized, and a flank incision was made to expose the left ureter. The ureter was ligated at two points. The incision was then closed. This compound (10 mg/kg), Captopril (100 mg/kg/day), or vehicle was administered daily by oral gavage, starting on the day of surgery. After 14 days, the animals were euthanized, and blood and kidney tissue were collected. Serum creatinine was measured, and renal collagen deposition was quantified from histological sections.
Caption: Workflow for the unilateral ureteral obstruction induced chronic kidney injury model in rats.
Conclusion
The presented data highlights the therapeutic potential of this compound in both acute and chronic kidney injury models. Its ability to preserve renal function and reduce fibrosis is comparable to established therapeutic agents. The favorable safety profile of a peripherally restricted CB2 agonist makes this compound an attractive candidate for further development as a novel treatment for kidney diseases. Further studies are warranted to explore the long-term efficacy and safety of this compound in more complex disease models and eventually in clinical trials.
References
Assessing the Reproducibility of RNB-61's Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel cannabinoid CB2 receptor agonist, RNB-61, with established alternative compounds. Due to its recent development, independent reproducibility data for this compound is not yet available. This guide therefore focuses on the reported characteristics of this compound in its primary publication and places them in the context of well-characterized CB2R agonists to aid in the design of future validation studies.
Executive Summary
This compound is a novel, highly potent, and selective full agonist for the cannabinoid CB2 receptor (CB2R), demonstrating promising therapeutic potential in preclinical models of kidney disease.[1][2][3][4] Its peripherally restricted action and favorable pharmacokinetic profile make it an attractive candidate for further investigation. However, as a recently developed compound, the reproducibility of its effects across different laboratories has not yet been established. This guide provides a detailed comparison of this compound's reported pharmacological properties with those of other widely used selective CB2R agonists, including JWH-133, HU-308, A-796260, and GW842166X. The objective is to offer a framework for researchers to evaluate this compound and design independent validation and comparative studies.
Comparative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters of this compound and selected alternative CB2R agonists. This data is essential for comparing the potency and selectivity of these compounds.
Table 1: Cannabinoid Receptor Binding Affinity (Ki, nM)
| Compound | CB2 Receptor (human) | CB1 Receptor (human) | Selectivity (CB1/CB2) |
| This compound | 0.13 - 1.81 [1][3][5] | >10,000 | >6000-fold[1][3] |
| JWH-133 | 3.4[6][7][8] | 677[6][7] | ~200-fold[6][7][8] |
| HU-308 | 22.7[9][10][11] | >10,000[9][10] | >440-fold |
| A-796260 | 4.6[12][13] | 945[12][13] | ~205-fold[12][13] |
| GW842166X | 63 (EC50)[14][15] | >30,000[15] | >476-fold |
Table 2: Functional Activity (EC50/IC50, nM)
| Compound | Assay Type | CB2 Receptor (human) |
| This compound | cAMP Inhibition | 1.65[2][3] |
| JWH-133 | Not readily available | - |
| HU-308 | cAMP Inhibition | 5.57[9][10] |
| A-796260 | Not readily available | - |
| GW842166X | cAMP Inhibition | 133[14] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and to facilitate the design of replication studies, the following diagrams illustrate the CB2R signaling pathway and a general workflow for in vivo evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following are the key experimental protocols as described in the primary publication for this compound.
In Vivo Models of Kidney Injury
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Anesthesia: Isoflurane inhalation.
-
Procedure: A midline abdominal incision was made, and both renal pedicles were clamped for 30 minutes using non-traumatic microvascular clamps. Reperfusion was initiated by removing the clamps. The abdominal incision was closed in two layers.
-
Treatment: this compound (or vehicle) was administered orally at specified doses 1 hour before surgery.
-
Sham Operation: Sham-operated animals underwent the same surgical procedure without clamping of the renal pedicles.
-
Sample Collection: Blood and kidney tissue were collected 24 hours after reperfusion for analysis.
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Anesthesia: Isoflurane inhalation.
-
Procedure: A left flank incision was made, and the left ureter was isolated and ligated at two points with 4-0 silk sutures.
-
Treatment: this compound (or vehicle) was administered orally daily, starting from the day of surgery.
-
Sham Operation: Sham-operated animals underwent the same surgical procedure without ureteral ligation.
-
Sample Collection: Kidneys were harvested at day 7 or 14 post-surgery for histological and molecular analysis.
Biochemical and Histological Analysis
-
Serum Creatinine and Blood Urea Nitrogen (BUN): Measured using commercially available kits to assess renal function.
-
Histology: Kidney sections were stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for collagen deposition (fibrosis).
-
Immunohistochemistry: Performed to detect markers of inflammation (e.g., F4/80 for macrophages) and fibrosis (e.g., alpha-smooth muscle actin, α-SMA).
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression of pro-inflammatory and pro-fibrotic genes in kidney tissue.
Conclusion and Future Directions
This compound presents as a highly promising tool compound and potential therapeutic agent due to its potent and selective activation of the CB2 receptor. The initial preclinical data in models of kidney disease are compelling. However, the cornerstone of scientific validity lies in the independent replication of experimental findings. As of the publication of this guide, no independent studies have been published to confirm the reported effects of this compound.
Therefore, the primary recommendation for researchers is to conduct independent, rigorous validation studies. This should involve:
-
Replication of in vitro binding and functional assays: To confirm the reported potency and selectivity of this compound.
-
Independent in vivo studies: Utilizing the described or similar animal models to assess the reproducibility of its therapeutic effects.
-
Head-to-head comparative studies: Directly comparing the efficacy and pharmacokinetic profiles of this compound with established CB2R agonists like JWH-133 and HU-308.
Such studies will be invaluable in establishing the true potential and reliability of this compound as a pharmacological tool and a candidate for further drug development.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Highly Potent, Orally Bioavailable Pyrazole-Derived Cannabinoid CB2 Receptor- Selective Full Agonist for In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. JWH-133 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist [frontiersin.org]
- 8. JWH 133 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 9. lumirlab.com [lumirlab.com]
- 10. HU-308: A specific agonist for CB2, a peripheral cannabinoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A-796,260 - Wikipedia [en.wikipedia.org]
- 13. A-796260-China Kouting [koutingchina.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of the Pharmacokinetic Profiles of RNB-61 and Similar Cannabinoid CB2 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of RNB-61, a novel and selective cannabinoid CB2 receptor (CB2R) agonist, and other similar compounds. The objective is to present a clear comparison of their performance based on available experimental data, detailing the methodologies used in these studies. This information is intended to aid researchers in the selection and application of these pharmacological tools for in vivo studies.
Executive Summary
This compound is a highly potent and selective CB2R agonist with excellent oral bioavailability and a peripherally restricted action.[1] This profile makes it a promising tool for investigating the therapeutic potential of CB2R activation in various disease models. In comparison to other selective CB2R agonists such as GW405833, AM1241, and JWH-133, this compound exhibits favorable pharmacokinetic properties, particularly its high oral bioavailability. This guide summarizes the available pharmacokinetic data for these compounds, outlines the experimental protocols for their determination, and provides a visualization of the cannabinoid CB2 receptor signaling pathway.
Data Presentation: Pharmacokinetic Profiles
The following tables summarize the available pharmacokinetic parameters for this compound and similar selective cannabinoid CB2 receptor agonists. Data is presented for both intravenous (i.v.) and oral (p.o.) administration routes where available.
Table 1: Pharmacokinetic Profile of this compound in Rodents [2]
| Parameter | Administration Route | Dose | Species | Value |
| Cmax | i.v. | 1 mg/kg | Rat | 1285 nM |
| p.o. | 3 mg/kg | Rat | 926 nM | |
| p.o. | 26 mg/kg | Rat | 3.5 µM | |
| Terminal Plasma Half-life (t½) | i.v. / p.o. | N/A | Rat, Mouse | 4-8 h |
| Volume of Distribution (Vss) | i.v. | N/A | Rat, Mouse | 1.6-2.4 L/kg |
| Oral Bioavailability | p.o. | N/A | Rat, Mouse | High |
Table 2: Comparative Pharmacokinetic Profiles of Selective CB2 Receptor Agonists
| Compound | Parameter | Administration Route | Dose | Species | Value | Citation |
| GW405833 | Plasma Levels | i.p. | 0.3-100 mg/kg | Rat | Linear, dose-dependent increase | [3] |
| Oral Bioavailability | p.o. | 0.1-100 mg/kg | Rodents | 0% | [4] | |
| AM1241 | Oral Bioavailability | p.o. | 25 mg/kg | Mouse | ~21% | [4] |
| Plasma Half-life (t½) | i.v. | 25 mg/kg | Mouse | 37 min | [4] | |
| JWH-133 | Half-life (t½) | N/A | N/A | N/A | 1 h | [5] |
| Volume of Distribution | N/A | N/A | N/A | 1-3 L/kg | [5] | |
| HU-308 | Cmax | N/A | N/A | N/A | Data not available | |
| Tmax | N/A | N/A | N/A | Data not available | ||
| Half-life (t½) | N/A | N/A | N/A | Data not available | ||
| Oral Bioavailability | N/A | N/A | N/A | Data not available |
Note: "N/A" indicates that the data was not available in the searched resources. "i.p." stands for intraperitoneal administration.
Experimental Protocols
The determination of the pharmacokinetic parameters listed above typically involves a series of standardized in vivo and analytical procedures. Below are detailed methodologies for key experiments.
In Vivo Pharmacokinetic Study Design
A typical preclinical pharmacokinetic study to determine parameters like Cmax, Tmax, half-life, and bioavailability involves the following steps:
-
Animal Models: Studies are commonly conducted in rodent models such as Sprague-Dawley rats or C57BL/6 mice.[6][7] Animals are housed in controlled environments with regulated light-dark cycles and access to food and water. For studies investigating oral absorption, animals are often fasted overnight prior to drug administration.[6]
-
Drug Formulation and Administration:
-
Intravenous (i.v.) Administration: The compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO and PEG300) and administered as a single bolus injection into a tail vein.[6] This route ensures 100% bioavailability and serves as a reference for calculating the absolute bioavailability of other administration routes.
-
Oral (p.o.) Administration: The compound is formulated as a suspension or solution in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) or a mixture of PEG400 and Labrasol) and administered via oral gavage.[6]
-
-
Blood Sampling:
-
Serial blood samples are collected at predetermined time points after drug administration. The sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug. Typical time points for oral administration might include 0 (pre-dose), 5, 15, 30, 60, 120, 240, 480, and 1440 minutes.[7]
-
Blood can be collected via various methods, including tail vein, saphenous vein, or terminal cardiac puncture.[8] To obtain plasma, blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.[8]
-
Determination of Plasma Drug Concentration
The concentration of the drug in the collected plasma samples is quantified using a validated bioanalytical method, most commonly High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Sample Preparation: Plasma samples are typically processed to remove proteins and other interfering substances. This can be achieved through protein precipitation with a solvent like acetonitrile (B52724) or through solid-phase extraction. An internal standard is added to the samples to ensure accuracy and precision during analysis.[7]
-
HPLC-MS/MS Analysis: The prepared samples are injected into an HPLC system, which separates the drug from other components in the sample. The separated drug then enters a mass spectrometer, which ionizes the molecule and detects it based on its specific mass-to-charge ratio. This method provides high sensitivity and selectivity for quantifying drug concentrations in biological matrices.[7]
Calculation of Pharmacokinetic Parameters
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.
-
Cmax (Maximum Plasma Concentration) and Tmax (Time to Cmax): These values are determined directly from the experimental data by identifying the highest observed plasma concentration and the time at which it occurred.[9][10]
-
AUC (Area Under the Curve): The AUC from time zero to the last measurable concentration (AUC0-t) is calculated using the linear trapezoidal rule. The AUC from time zero to infinity (AUC0-inf) is calculated by adding the extrapolated area (Clast/kel) to AUC0-t, where Clast is the last measurable concentration and kel is the elimination rate constant.
-
Half-life (t½): The terminal elimination half-life is calculated as 0.693 / kel, where kel is determined from the slope of the terminal phase of the log-linear plasma concentration-time curve.
-
Oral Bioavailability (F%): The absolute oral bioavailability is calculated by comparing the dose-normalized AUC after oral administration to the dose-normalized AUC after intravenous administration: F% = (AUCoral / Doseoral) / (AUCi.v. / Dosei.v.) * 100.[6]
Mandatory Visualization
Cannabinoid CB2 Receptor Signaling Pathway
The cannabinoid CB2 receptor is a G protein-coupled receptor (GPCR) primarily expressed on immune cells. Its activation triggers a cascade of intracellular signaling events that modulate cellular function.
Caption: Cannabinoid CB2 Receptor Signaling Cascade.
Experimental Workflow for Oral Bioavailability Study
The following diagram illustrates the typical workflow for determining the oral bioavailability of a compound in a preclinical setting.
References
- 1. A highly potent, orally bioavailable pyrazole-derived cannabinoid CB2 receptor-selective full agonist for in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic modulation of cannabinoid lipid signaling: metabolic profiling of a novel antinociceptive cannabinoid-2 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Properties, Therapeutic Potential and Molecular Mechanisms of JWH133, a CB2 Receptor-Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Estimation of Cmax and Tmax in populations after single and multiple drug administrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of RNB-61: A Guide for Laboratory Professionals
For Immediate Release – Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential guidance on the proper disposal procedures for RNB-61, a potent and selective cannabinoid CB2 receptor agonist. Adherence to these protocols is critical for researchers, scientists, and drug development professionals handling this compound.
Understanding this compound: Key Chemical Data
A comprehensive understanding of a substance's properties is the first step toward safe handling and disposal. Below is a summary of key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 481.56 g/mol |
| Formula | C₂₅H₃₄F₃N₃O₃ |
| Purity | ≥97% |
| Solubility in DMSO | to 50 mM |
| Solubility in Ethanol | to 100 mM |
| Storage Temperature | -20°C |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound, as outlined in its Safety Data Sheet (SDS), emphasizes professional handling by a specialized waste disposal company. Under no circumstances should this compound be disposed of down the drain.
1. Waste Collection and Storage:
-
Transfer any unused or waste this compound into a suitable, clearly labeled, and sealable container.
-
Store the waste container in a designated, secure area away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]
-
Contaminated materials, including personal protective equipment (PPE) and labware, should also be collected in a designated, sealed container.
2. Arrange for Professional Disposal:
-
Contact a licensed and specialized hazardous waste disposal company to arrange for the collection of the this compound waste.[2][3]
-
Provide the disposal company with a copy of the this compound Safety Data Sheet.
3. Packaging for Transport:
-
Follow the instructions provided by the waste disposal company for packaging the waste container for safe transport.
-
Ensure the container is properly sealed and labeled according to all applicable local, state, and federal regulations.
4. Contaminated Packaging:
-
Dispose of the original product packaging and any other contaminated packaging as hazardous or toxic waste.[3] This should be done through a regulated landfill site or another approved method in accordance with national and local legislation.[2][3]
Experimental Protocols Referenced
The information presented in this guide is based on the Safety Data Sheet for this compound provided by its suppliers. The SDS is a standardized document that contains safety information about a particular substance. The disposal recommendations are derived from Section 13 of the SDS.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling RNB-61
Disclaimer: RNB-61 is a potent synthetic cannabinoid receptor agonist intended for laboratory research use only. Specific safety and handling data for this compound are not publicly available. The following guidance is based on best practices for handling potent, non-radiolabeled research compounds and analogous synthetic cannabinoids. A thorough risk assessment must be conducted by researchers prior to handling this compound, and all institutional and regulatory safety protocols must be followed.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The procedural, step-by-step guidance is designed to answer specific operational questions, ensuring the safe handling and disposal of this potent research compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk when handling potent compounds like this compound. The required level of protection depends on the specific activity, the quantity of the compound, and its physical form (e.g., powder or solution).
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a certified fume hood/ventilated enclosure- Disposable, solid-front lab coat with tight-fitting cuffs- Double chemical-resistant gloves (e.g., nitrile)- Disposable sleeves- Safety glasses or goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and multiple barriers are essential to prevent exposure.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills still exists.[1] |
| General Laboratory Handling | - Lab coat- Safety glasses- Chemical-resistant gloves (e.g., nitrile) | Standard laboratory practice to protect against incidental contact. |
Experimental Protocols: Safe Handling of this compound
The following is a recommended step-by-step protocol for the safe handling of this compound in a laboratory setting. This protocol is synthesized from general guidelines for potent compounds and should be adapted to specific experimental needs and institutional policies.
Preparation and Pre-Handling Checklist
-
Consult Safety Data Sheet (SDS): Although a specific SDS for this compound is not available, review the SDS for analogous potent synthetic cannabinoids to understand general hazards.
-
Conduct a Risk Assessment: Evaluate the risks associated with the planned experiment, considering the quantity of this compound to be used and the procedures involved.
-
Prepare the Work Area:
-
Ensure a certified chemical fume hood or other ventilated enclosure is used for all manipulations of powdered this compound.
-
Decontaminate the work surface before and after use.
-
Prepare a spill kit and ensure it is readily accessible. The kit should contain absorbent materials, appropriate deactivating solutions (e.g., 10% bleach solution followed by a water rinse), and waste disposal bags.
-
-
Don Appropriate PPE: Select and put on PPE as specified in the table above for the relevant activity.
Weighing and Aliquoting this compound Powder
-
Perform all weighing and handling of powdered this compound within a certified chemical fume hood or a ventilated balance enclosure to control airborne particles.
-
Use dedicated, disposable weighing papers or boats.
-
Carefully transfer the desired amount of this compound using a dedicated spatula. Avoid any actions that could generate dust.
-
Once weighing is complete, carefully fold the weighing paper and place it directly into the receiving vessel for dissolution or into a designated waste container.
-
Immediately clean any residual powder from the balance and surrounding surfaces using a damp wipe with a suitable solvent (e.g., ethanol (B145695) or isopropanol), followed by a deactivating agent if necessary.
Solution Preparation
-
Add the solvent to the vessel containing the pre-weighed this compound powder within the fume hood.
-
Cap the vessel securely before mixing or vortexing to ensure the compound is fully dissolved.
-
Clearly label the container with the compound name (this compound), concentration, solvent, date of preparation, and appropriate hazard warnings.
Post-Handling Decontamination
-
Wipe down all work surfaces and equipment with an appropriate solvent and/or deactivating solution.
-
Dispose of all contaminated disposable items, including gloves, weighing papers, and pipette tips, as hazardous waste.
-
Remove PPE in the correct sequence to avoid self-contamination (e.g., remove outer gloves, then lab coat, then inner gloves).
Operational and Disposal Plan
The disposal of this compound and all contaminated materials must be managed as hazardous chemical waste to prevent environmental contamination and accidental exposure.
-
Unused/Expired Compound:
-
Do not dispose of this compound down the drain or in regular trash.
-
Collect the pure compound in its original container or a clearly labeled, sealed waste container.
-
Arrange for disposal through your institution's certified hazardous waste management program.
-
-
Contaminated Labware (e.g., vials, pipette tips, flasks):
-
Collect all contaminated labware in a designated, puncture-resistant, and sealed container.
-
Label the container as "Hazardous Waste" and include the name of the compound (this compound).
-
-
Contaminated PPE (e.g., gloves, disposable lab coats, sleeves):
-
Carefully doff all contaminated PPE to avoid skin contact.
-
Place all disposable items in a sealed bag or container labeled as hazardous waste.
-
-
Liquid Waste (e.g., unused solutions):
-
Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless permitted by your institution's waste management guidelines.
-
-
Waste Storage and Disposal:
-
Store all hazardous waste in a designated, secure area away from general laboratory traffic until it is collected by a certified hazardous waste contractor.
-
Workflow and Logic Diagrams
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
